Product packaging for Monoammoniumglycyrrhizinate(Cat. No.:)

Monoammoniumglycyrrhizinate

Cat. No.: B13399559
M. Wt: 840.0 g/mol
InChI Key: ILRKKHJEINIICQ-UFTZEXNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Perspectives and Contemporary Research Relevance

The use of licorice root, the source of monoammonium glycyrrhizinate, has a long history in traditional medicine. patsnap.com In modern scientific research, this historical use has transitioned into focused studies on its primary bioactive component, glycyrrhizic acid, and its derivatives, including MAG. nih.govnanobioletters.com Initially, research centered on its potent anti-inflammatory properties. patsnap.comnutracapusa.com Contemporary research has expanded to explore a wider range of biological effects.

Current investigations are delving into its antiviral, antioxidant, and hepatoprotective activities. patsnap.comnjchm.com For instance, studies have explored its mechanisms against various viruses and its potential in managing liver diseases. patsnap.comnih.gov Research institutions globally are actively studying its pharmacodynamics and clinical efficacy, continually uncovering new applications and reinforcing its importance in modern medicine. patsnap.com The ongoing research highlights the compound's versatility and its continuing relevance in the development of new therapeutic strategies. patsnap.comfarmaciajournal.com A significant area of recent focus has been on its potential role in managing inflammatory conditions and viral infections. patsnap.comfarmaciajournal.com

Classification and Origin as a Triterpenoid (B12794562) Saponin (B1150181) Derivative in Research

Monoammonium glycyrrhizinate is chemically classified as the monoammonium salt of glycyrrhizic acid. marketresearch.com Glycyrrhizic acid itself is a prominent member of the triterpenoid saponin class of compounds. marketresearch.comeuropa.euglentham.com Triterpenoid saponins (B1172615) are complex molecules consisting of a polycyclic aglycone (the triterpene) attached to one or more sugar chains.

The natural origin of this compound is the root and rhizomes of the licorice plant, primarily Glycyrrhiza glabra and Glycyrrhiza uralensis. patsnap.commarketresearch.comeuropa.eu The manufacturing process involves the extraction of glycyrrhizic acid from the plant material, followed by a chemical conversion to its monoammonium salt. marketresearch.comeuropa.eu This process typically involves hot water extraction, followed by acid hydrolysis to isolate the glycyrrhizic acid, and then neutralization with ammonia (B1221849) to form the monoammonium salt. marketresearch.comeuropa.eu

Table 1: Classification and Origin of Monoammonium Glycyrrhizinate

AttributeDescriptionSupporting Evidence
Chemical ClassificationMonoammonium salt of glycyrrhizic acid, a triterpenoid saponin. marketresearch.comeuropa.euglentham.com
Natural SourceRoots and rhizomes of the licorice plant (Glycyrrhiza glabra, Glycyrrhiza uralensis). patsnap.commarketresearch.comeuropa.eu
Extraction and SynthesisProduced by hot water extraction of licorice root, followed by acid hydrolysis and neutralization with ammonia. marketresearch.comeuropa.eu

Evolution of Glycyrrhizin (B1671929) Derivatives in Research Context

The study of glycyrrhizin has led to the development and investigation of numerous derivatives to enhance its biological activities and explore new therapeutic applications. nanobioletters.comresearchgate.net Researchers have modified the original glycyrrhizin structure to create compounds with potentially improved properties. nanobioletters.comacs.org

One of the primary derivatives is glycyrrhetinic acid, which is the aglycone of glycyrrhizic acid. europa.euresearchgate.net Other derivatives have been synthesized by modifying different parts of the glycyrrhizin molecule. acs.org For example, some studies have focused on creating derivatives that show more potent inhibitory activity against specific biological targets. acs.org Computational studies have also been employed to predict the antiviral activity of various glycyrrhizic acid derivatives, guiding further experimental research. nanobioletters.com The ongoing exploration of these derivatives continues to be a dynamic area of medicinal chemistry research, with the goal of developing novel therapeutic agents. nanobioletters.comresearchgate.net

Table 2: Examples of Glycyrrhizin Derivatives in Research

Derivative NameKey Research FocusSupporting Evidence
Glycyrrhetinic acidStudied for its anti-inflammatory and antiviral properties. researchgate.net
CarbenoxoloneInvestigated for its effects on gastric ulcer healing.
Biotransformed derivativesExplored for enhanced inhibitory activity against specific inflammatory factors. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H65NO16 B13399559 Monoammoniumglycyrrhizinate

Properties

Molecular Formula

C42H65NO16

Molecular Weight

840.0 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane

InChI

InChI=1S/C42H62O16.H3N/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);1H3/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35?,38+,39-,40-,41+,42+;/m0./s1

InChI Key

ILRKKHJEINIICQ-UFTZEXNXSA-N

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.N

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N

Origin of Product

United States

Molecular and Cellular Mechanisms of Action

The therapeutic potential of monoammonium glycyrrhizinate is rooted in its ability to modulate key signaling pathways and cellular processes involved in inflammation and oxidative stress.

Anti-Inflammatory Signaling Pathways

Monoammonium glycyrrhizinate exerts its anti-inflammatory effects through a multi-pronged approach, targeting several critical points in the inflammatory cascade.

A primary anti-inflammatory mechanism of monoammonium glycyrrhizinate involves the inhibition of phospholipase A2 (PLA2). patsnap.comselectbotanical.comfivtherapy.com PLA2 is a crucial enzyme responsible for the release of arachidonic acid from cell membranes. patsnap.com By hindering PLA2 activity, monoammonium glycyrrhizinate effectively curtails the production of pro-inflammatory eicosanoids, such as prostaglandins (B1171923) and leukotrienes, thereby mitigating the inflammatory response. patsnap.comfivtherapy.com Research indicates that glycyrrhizin (B1671929), the parent compound of MAG, inhibits PLA2 activation by interacting with enzymes that phosphorylate lipocortin I, a PLA2 inhibitor. pom.go.id

Monoammonium glycyrrhizinate has been shown to significantly modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a pivotal regulator of inflammatory gene expression. patsnap.compatsnap.comnih.gov It prevents the activation and subsequent translocation of NF-κB into the nucleus. patsnap.comnih.gov This inhibition leads to a decrease in the transcription of a wide array of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules. patsnap.comnih.gov Studies have demonstrated that pretreatment with MAG can decrease the degradation of IκB-α, an inhibitory protein of NF-κB, and reduce the nuclear translocation of the NF-κB p65 subunit. nih.govmedchemexpress.com

Research Finding on NF-κB Modulation by MAGModel SystemOutcomeReference
Pretreatment with MAG (10 and 30 mg/kg) significantly decreased NF-κB p65 protein expression.Lipopolysaccharide (LPS)-induced acute lung injury in mice.Reduced NF-κB activation. medchemexpress.com
MAG (10 and 30 mg/kg) significantly increased IκB-α protein expression.Lipopolysaccharide (LPS)-induced acute lung injury in mice.Inhibition of NF-κB pathway. medchemexpress.com
MAG suppressed the activation of the NF-κB signaling pathway induced by LPS in the lung.Lipopolysaccharide (LPS)-induced acute lung injury in mice.Protective effect on lung injury via inhibition of NF-κB-mediated inflammation. nih.gov

Research has highlighted the ability of monoammonium glycyrrhizinate to regulate the activity of cyclic adenosine (B11128) monophosphate-phosphodiesterase (cAMP-PDE). In a study on lipopolysaccharide (LPS)-induced acute lung injury in mice, pretreatment with MAG was found to prevent the increase in lung cAMP-PDE activity in a dose-dependent manner. nih.govselleckchem.com By inhibiting cAMP-PDE, MAG can potentially increase intracellular cAMP levels, which is known to have anti-inflammatory effects.

Effect of MAG on Cytokine LevelsModel SystemOutcomeReference
Upregulation of Interleukin-10 (IL-10)Lipopolysaccharide (LPS)-induced acute lung injury in mice.Increased anti-inflammatory response. nih.govselleckchem.com
Downregulation of Tumor Necrosis Factor-alpha (TNF-α)Lipopolysaccharide (LPS)-induced acute lung injury in mice.Reduced pro-inflammatory signaling. nih.govselleckchem.com
Reduction of TNF-α and IL-1βLipopolysaccharide (LPS)-induced acute lung injury in mice.Decreased inflammatory mediators in the lungs. nih.gov

The anti-inflammatory actions of monoammonium glycyrrhizinate are also linked to its interaction with glucocorticoid receptors. Glycyrrhizic acid and its derivatives can inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 2. patsnap.com This enzyme is responsible for converting active cortisol to inactive cortisone. By inhibiting this enzyme, MAG increases the local concentration and prolongs the half-life of endogenous glucocorticoids, thereby potentiating their anti-inflammatory effects through glucocorticoid receptor activation. patsnap.com

Antioxidant System Modulation and Oxidative Stress Mitigation

Beyond its anti-inflammatory properties, monoammonium glycyrrhizinate is a potent modulator of the cellular antioxidant system, playing a crucial role in mitigating oxidative stress. patsnap.comnih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. tandfonline.com

MAG has been shown to enhance the body's antioxidant capacity. nih.gov In vitro studies on calf intestinal epithelial cells under heat stress demonstrated that MAG significantly increased the total antioxidant capacity and the activity of superoxide (B77818) dismutase (SOD). nih.govresearchgate.net Concurrently, it decreased the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and nitric oxide. nih.govresearchgate.net Furthermore, MAG has been observed to upregulate the expression of antioxidant-related genes such as Nrf2 and GSTT1. researchgate.net In perinatal cows, dietary supplementation with MAG increased serum total antioxidant capacity. nih.gov In cultured bovine hepatocytes, MAG pretreatment prevented fatty buildup and increased antioxidant capacity, as evidenced by decreased levels of aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), and MDA, and increased total antioxidant capacity and SOD. nih.gov These findings indicate that MAG can alleviate damage from oxidative stress by bolstering the cellular antioxidant defense systems. nih.govnih.gov

Effect of MAG on Antioxidant MarkersModel SystemOutcomeReference
Increased Total Antioxidant Capacity (T-AOC) and Superoxide Dismutase (SOD) activityHeat-stressed calf small intestinal epithelial cellsEnhanced antioxidant defense nih.govresearchgate.net
Decreased Malondialdehyde (MDA) and Nitric Oxide (NO) levelsHeat-stressed calf small intestinal epithelial cellsReduced oxidative damage nih.govresearchgate.net
Upregulated expression of Nrf2 and GSTT1 genesHeat-stressed calf intestinal epithelial cellsActivation of antioxidant pathways researchgate.net
Increased serum Total Antioxidant Capacity (T-AOC)Perinatal cowsImproved systemic antioxidant status nih.gov
Decreased AST, ALT, and MDA; Increased T-AOC and SODSodium oleate-treated bovine hepatocytesProtection against oxidative damage nih.gov

Direct Free Radical Scavenging and Reactive Oxygen Species Reduction

Monoammonium glycyrrhizinate has demonstrated the capacity to directly scavenge free radicals and reduce the levels of reactive oxygen species (ROS). patsnap.comnih.gov ROS are highly reactive molecules that can cause significant damage to cells, and their overproduction is implicated in a variety of pathological conditions. semanticscholar.org The antioxidant activity of MAG contributes to its protective effects against cellular damage. patsnap.com Studies have shown that MAG can effectively reduce ROS production in various cell types, including cardiomyocytes and hepatocytes. nih.govsemanticscholar.org This direct scavenging activity helps to maintain cellular redox balance and protect against oxidative stress-induced injury. nih.gov

Enhancement of Endogenous Antioxidant Enzyme Activity

Beyond its direct scavenging effects, monoammonium glycyrrhizinate enhances the body's own antioxidant defense systems. It achieves this by increasing the activity of key endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). nih.govnih.gov SOD is a crucial enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide, while GSH-Px is involved in the reduction of hydrogen peroxide and lipid hydroperoxides. nih.govnih.gov

Research has consistently shown that treatment with MAG leads to increased activity of these protective enzymes. For instance, in a study investigating myocardial ischemic injury, MAG treatment significantly increased the activities of both SOD and GSH in serum. nih.gov Similarly, in heat-stressed calf intestinal epithelial cells, MAG was found to significantly increase SOD activity. nih.gov This enhancement of the endogenous antioxidant network fortifies cells against oxidative insults. semanticscholar.org

Table 1: Effect of Monoammonium Glycyrrhizinate (MAG) on Antioxidant Enzyme Activity

Study Model Key Findings Reference
Myocardial Ischemic Injury in Rats MAG treatment increased SOD and GSH activities in serum. nih.gov
Heat-Stressed Calf Intestinal Epithelial Cells MAG significantly increased SOD activity. nih.gov
Laying Hens MAG supplementation increased serum T-SOD activity. semanticscholar.org
Allergic Rhinitis in Mice Glycyrrhizin treatment normalized SOD, CAT, and GSH-Px activities. nih.gov

Activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Antioxidant Response Element (ARE) Pathway

A pivotal mechanism through which monoammonium glycyrrhizinate exerts its antioxidant effects is by activating the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. cornell.eduresearchgate.net The Nrf2-ARE pathway is a primary regulator of cellular resistance to oxidative stress. mdpi.com Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). mdpi.com Upon exposure to oxidative stress or in the presence of Nrf2 activators, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of a wide array of antioxidant and cytoprotective genes, including those for SOD and GSH-Px. mdpi.comoup.com

Studies have demonstrated that MAG promotes the nuclear accumulation and transcriptional activity of Nrf2. cornell.eduresearchgate.net For example, in a model of acetaminophen-induced liver injury, a combination of MAG and cysteine hydrochloride was shown to activate the Keap1/Nrf2/ARE pathway, leading to increased expression of downstream antioxidant enzymes. oup.com This activation is dependent on the MAG component. cornell.edu Furthermore, research indicates that MAG can act as a non-canonical Nrf2 inducer, promoting the release of Nrf2 from Keap1 through the phosphorylation of p62. nih.gov

Preservation of Mitochondrial Membrane Potential

Mitochondria are central to cellular energy metabolism and are also a major source of ROS. The mitochondrial membrane potential (MMP) is a critical indicator of mitochondrial health and function. nih.govsigmaaldrich.com A collapse in MMP is a key event in apoptosis (programmed cell death). sigmaaldrich.com

Monoammonium glycyrrhizinate has been shown to preserve the mitochondrial membrane potential, particularly under conditions of cellular stress. dntb.gov.ua For instance, in heat-stressed intestinal epithelial cells, MAG treatment led to an increased mitochondrial membrane potential. dntb.gov.ua Similarly, its parent compound, glycyrrhizin, has been found to inhibit the decline in mitochondrial membrane potential in irradiated cells. nih.gov By stabilizing the MMP, MAG helps to maintain mitochondrial function and prevent the initiation of apoptotic pathways. nih.govsigmaaldrich.com

Attenuation of Lipid Peroxidation Products

Lipid peroxidation is a destructive process where free radicals attack lipids in cell membranes, leading to cellular damage. Malondialdehyde (MDA) is a well-established biomarker of lipid peroxidation. cellbiopharm.com An increase in MDA levels signifies heightened oxidative stress and cellular injury. nih.gov

Monoammonium glycyrrhizinate has been shown to effectively reduce the levels of MDA. nih.gov In studies on myocardial ischemia, MAG treatment significantly decreased MDA levels in the serum. nih.gov Likewise, in calf intestinal epithelial cells subjected to heat stress, MAG significantly reduced MDA levels, indicating a decrease in lipid peroxidation. nih.gov This attenuation of lipid peroxidation is a direct consequence of MAG's ability to scavenge free radicals and bolster antioxidant defenses. nih.govnih.gov

Table 2: Effect of Monoammonium Glycyrrhizinate (MAG) on Malondialdehyde (MDA) Levels

Study Model Key Findings Reference
Myocardial Ischemic Injury in Rats MAG treatment decreased elevated MDA levels in serum. nih.gov
Heat-Stressed Calf Intestinal Epithelial Cells MAG significantly decreased MDA levels. nih.gov
Acetaminophen-Induced Liver Injury in Mice A combination of MAG and cysteine hydrochloride decreased hepatic MDA content. oup.com
Laying Hens MAG supplementation led to a reduction in MDA concentrations. semanticscholar.org

Antiviral Mechanisms and Replication Interference

Disruption of Viral Replication Cycles

Monoammonium glycyrrhizinate and its related compounds exhibit significant antiviral activity by interfering with various stages of the viral life cycle. patsnap.compatsnap.com This includes inhibiting viral entry into host cells and disrupting the replication process itself. patsnap.com

The compound has been shown to be effective against a range of viruses by inhibiting viral enzymes that are crucial for replication, such as DNA polymerase and reverse transcriptase. patsnap.com For some viruses, it can interfere with the synthesis of viral proteins by affecting viral mRNA transcription. patsnap.com Furthermore, glycyrrhizic acid, the parent compound of MAG, has been reported to disrupt the function and structure of the viral envelope and may block important sites within the viral nucleocapsid protein, thereby hindering viral replication. mdpi.com This broad-spectrum antiviral activity makes it a compound of interest in the study of infectious diseases. patsnap.com

Inhibition of Viral Enzyme Activities

Monoammonium glycyrrhizinate has demonstrated notable antiviral activity by targeting key viral enzymes. Research indicates that MAG can disrupt viral replication by inhibiting the activity of enzymes such as DNA polymerase and reverse transcriptase. patsnap.com This inhibitory action is a crucial part of its broader antiviral strategy, which also includes interfering with viral entry into host cells. patsnap.com The compound has shown efficacy against a variety of viruses, including herpes simplex virus (HSV), hepatitis B and C viruses (HBV and HCV), and human immunodeficiency virus (HIV). patsnap.com Glycyrrhizin, a closely related compound, also inhibits HIV replication by targeting cellular enzymes necessary for the function of viral reverse transcriptase and protease. fivtherapy.com

Promotion of Interferon Production

A key aspect of MAG's antiviral and immunomodulatory activity is its ability to enhance the production of interferons. patsnap.com Interferons are critical signaling proteins that play a central role in the innate immune response to viral infections by inhibiting viral replication and activating various immune cells. patsnap.com By promoting interferon production, MAG strengthens the body's natural defenses against viral pathogens. patsnap.com Specifically, glycyrrhizic acid has been shown to induce the secretion of cytokines like interferon-γ (IFN-γ). patsnap.comnih.govnih.gov

Immunomodulatory Properties

Monoammonium glycyrrhizinate demonstrates significant immunomodulatory effects, influencing both the innate and adaptive immune systems. patsnap.com

Enhancement of Innate Immune Cell Function

MAG has been shown to enhance the function of crucial components of the innate immune system, namely natural killer (NK) cells and macrophages. patsnap.com By boosting the activity of these cells, MAG improves the body's capacity to recognize and eliminate pathogens. patsnap.com Macrophages, when activated, play a critical role in antigen presentation and the subsequent T cell response. nih.gov The interaction between macrophages and NK cells is vital for an effective anti-tumor response, with macrophages capable of activating NK cells. plos.org Glycyrrhizic acid has been found to augment NK cell activity and enhance the phagocytic capacity of activated macrophages. nih.gov

Influence on T-Helper Cell Subsets Balance (Th1/Th2)

The compound plays a critical role in modulating the balance between T-helper cell subsets, specifically Th1 and Th2 cells, which is essential for a properly orchestrated adaptive immune response. patsnap.com An imbalance between these subsets is implicated in various immune-related conditions. farmaciajournal.com Monoammonium glycyrrhizinate helps maintain immune homeostasis by modulating the production of cytokines such as interleukin-4 (IL-4) and interferon-gamma (IFN-γ). patsnap.com For instance, in a rat model of asthma, a condition characterized by Th2 deviation, diammonium glycyrrhizinate was found to increase IFN-γ levels (a Th1 cytokine) and decrease IL-4 levels (a Th2 cytokine), thereby promoting the polarization of Th1 cells and regulating the Th1/Th2 imbalance. nih.gov This modulation helps to prevent excessive or inappropriate immune responses. patsnap.com

Table 1: Effect of Diammonium Glycyrrhizinate (GL) on Cytokine Levels in a Rat Model of Asthma

GroupIFN-γ Level (U)IL-4 Level (pg)
Control 3.7 +/- 1.054 +/- 6
Model 1.6 +/- 0.4305 +/- 36
GL Group 18.7 +/- 5.5168 +/- 10
DXM Group 2.1 +/- 0.3213 +/- 47
Data derived from a study on the regulatory effect of diammonium glycyrrhizinate on Th1/Th2 deviation in rats. nih.gov

Effects on Antibody Production Pathways

Research suggests that glycyrrhizic acid can influence antibody production. In a study on allergic reactions in mice, glycyrrhetinic acid was shown to significantly attenuate the production of allergen-specific IgE and IgG1 by B cells, which was partly attributed to lower levels of Th2 cytokines. researchgate.net Furthermore, studies have indicated that certain glycyrrhizic acid compounds can increase endpoint serum antibody titers, acting as an immune stimulant. bmj.com

Organ-Specific Protective Mechanisms Research

Beyond its systemic antiviral and immunomodulatory effects, research has highlighted the organ-protective capabilities of monoammonium glycyrrhizinate.

Hepatoprotective Effects: MAG is widely recognized for its hepatoprotective activities. patsnap.comfrontiersin.org It is used clinically to treat various liver diseases, including viral hepatitis and drug-induced liver injury. frontiersin.orgmedchemexpress.comnih.gov The protective mechanism involves improving liver function, promoting bilirubin (B190676) metabolism, and inhibiting viral replication in hepatocytes. nih.govamegroups.cn Studies have shown that MAG can reduce elevated levels of liver enzymes such as AST and ALT, indicating its protective effect against liver damage. medchemexpress.com

Cardioprotective Effects: Recent studies have explored the cardioprotective potential of MAG. In a rat model of myocardial ischemic injury, MAG injection was found to reduce cardiac damage, inhibit oxidative stress, and decrease intracellular calcium concentration. researchgate.netnih.gov The findings suggest that MAG exerts its protective effect on the heart by regulating calcium homeostasis via L-type calcium channels. researchgate.netnih.gov

Lung Protective Effects: MAG has demonstrated protective effects against acute lung injury (ALI). In a mouse model of LPS-induced ALI, pretreatment with MAG attenuated lung histopathological damage, decreased pulmonary edema, and reduced the infiltration of inflammatory cells. nih.gov The mechanism is believed to involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. nih.gov

Neuroprotective Effects: Glycyrrhizin has shown neuroprotective properties. In a mouse model of focal cerebral ischemic-reperfusion injury, it improved neurological function, reduced infarct size, and suppressed edema. This effect was associated with a reduction in inflammatory mediators like IL-1, TNF-α, and COX-2. mdpi.com

Table 2: Summary of Organ-Specific Protective Effects of Monoammonium Glycyrrhizinate and Related Compounds

OrganProtective EffectKey Research Findings
Liver HepatoprotectiveReduces elevated liver enzymes (AST, ALT); used in treating viral hepatitis and drug-induced liver injury. frontiersin.orgmedchemexpress.com
Heart CardioprotectiveReduces myocardial ischemic injury by inhibiting oxidative stress and regulating calcium homeostasis. researchgate.netnih.gov
Lung Lung ProtectiveAttenuates acute lung injury by inhibiting the NF-κB signaling pathway and reducing inflammation. nih.gov
Nervous System NeuroprotectiveImproves neurofunction and reduces inflammation following ischemic injury. mdpi.com

Hepatoprotective Action Pathways

Monoammonium glycyrrhizinate is recognized for its liver-protective capabilities, which are attributed to its influence on hepatic transporters, metabolic enzymes, and inflammatory mediators. nih.govnih.govszabo-scandic.com

Monoammonium glycyrrhizinate has been shown to exert a protective effect in drug-induced liver injury by regulating the expression of key hepatobiliary membrane transporters. nih.govnih.gov In a rat model of liver injury induced by rifampicin (B610482) and isoniazid, MAG administration led to significant changes in the expression of Multidrug resistance-associated protein 2 (Mrp2), Na+-taurocholate cotransporting polypeptide (Ntcp), and Organic anion-transporting polypeptide 1a4 (Oatp1a4). nih.govnih.govchemfaces.com

Specifically, while the injurious drugs caused a marked increase in Mrp2 expression, pretreatment with MAG reduced its expression. nih.govnih.gov Conversely, the drug-induced reduction in Ntcp expression was significantly elevated by MAG. nih.govsolvobiotech.com Furthermore, the immunoreaction intensity of Oatp1a4 was substantially increased in the MAG-treated groups compared to the group receiving only the hepatotoxic drugs. nih.govscielo.brscielo.br These findings suggest that MAG's hepatoprotective mechanism involves the modulation of these transporters to maintain bile acid homeostasis and limit the accumulation of toxic substances. nih.govxjtu.edu.cn

Table 1: Effect of Monoammonium Glycyrrhizinate on Hepatic Transporter Expression in Drug-Induced Liver Injury

Transporter Effect of Hepatotoxic Agents (Rifampicin & Isoniazid) Effect of Monoammonium Glycyrrhizinate (MAG) Treatment Reference
Mrp2 Significantly Increased Expression Reduced Expression nih.govnih.gov
Ntcp Reduced Expression Significantly Elevated Expression nih.govsolvobiotech.com
Oatp1a4 No significant alteration mentioned Significantly Increased Immunoreaction Intensity nih.govscielo.brscielo.br

The metabolism of many drugs, including acetaminophen (B1664979), can produce toxic byproducts that lead to liver damage. This process often involves cytochrome P450 (CYP) enzymes. For instance, cyclophosphamide-induced liver injury is associated with abnormal expression of CYP2E1, leading to oxidative stress. nih.gov While direct studies on Monoammonium glycyrrhizinate's inhibition of CYP1E1 were not prominent in the search results, its interference with CYP3A4 metabolism is noted, which can alter the plasma concentrations of drugs metabolized by this enzyme. patsnap.com The protective effects of MAG in drug-induced liver injury models, such as that caused by acetaminophen, suggest a potential role in modulating these enzymatic pathways to reduce the formation of hepatotoxic metabolites. oup.comresearchgate.net

High-Mobility Group Box 1 (HMGB1) is a protein that, when released from cells, acts as a potent pro-inflammatory cytokine. spandidos-publications.comnih.gov Glycyrrhizin, the parent compound of MAG, has been shown to directly bind to HMGB1, thereby inhibiting its pro-inflammatory activities. spandidos-publications.comnih.gov This interaction can block the binding of HMGB1 to its receptors, such as the Receptor for Advanced Glycation End Products (RAGE), leading to the inactivation of downstream signaling pathways like MAPKs/NF-κB. spandidos-publications.com By doing so, glycyrrhizin and its derivatives like MAG can suppress the recruitment of inflammatory cells and reduce the production of other inflammatory mediators. spandidos-publications.comdntb.gov.ua Studies have demonstrated that glycyrrhizin can suppress HMGB1-induced monocyte migration and promote their apoptosis, highlighting a key anti-inflammatory mechanism. spandidos-publications.com This attenuation of HMGB1 signaling is a crucial component of MAG's protective effects in inflammatory conditions, including sepsis and tissue injury. spandidos-publications.comnih.gov

In models of drug-induced liver injury (DILI), such as that induced by acetaminophen (APAP), a combination of monoammonium glycyrrhizinate and cysteine hydrochloride has demonstrated significant protective effects. oup.comresearchgate.net The underlying mechanisms involve the inhibition of oxidative stress and the activation of the Keap1/Nrf2/ARE pathway. oup.comresearchgate.net This combination therapy has been shown to decrease hepatic levels of reactive oxygen species (ROS) and malondialdehyde (MDA), while increasing the levels of glutathione (GSH) and glutathione peroxidase (GSH-PX) activity. oup.com Furthermore, it enhances the expression of Nrf2 and its target genes, including heme oxygenase-1 (HO-1), glutamate-cysteine ligase modifier subunit (GCLM), and NAD(P)H quinone dehydrogenase 1 (NQO1), which collectively boost the liver's antioxidant and detoxification capabilities. oup.comresearchgate.net In a DILI model induced by rifampicin and isoniazid, MAG's protective effects are linked to the regulation of hepatic transporters Mrp2, Ntcp, and Oatp1a4. nih.govszabo-scandic.comchemfaces.comnih.govtandfonline.com

Cardioprotective Action Pathways

Beyond its hepatoprotective effects, Monoammonium glycyrrhizinate also exhibits cardioprotective properties, primarily through the regulation of calcium signaling in heart muscle cells. tandfonline.comresearchgate.netnih.gov

Monoammonium glycyrrhizinate has been found to exert a protective effect against myocardial ischemic injury by regulating intracellular calcium (Ca2+) homeostasis through its action on L-type calcium channels (LTCCs). tandfonline.comnih.govnih.gov In studies using rat ventricular myocytes, MAG demonstrated a concentration-dependent reduction in L-type calcium currents (ICa-L). tandfonline.comnih.govnih.gov This inhibitory effect on LTCCs reduces the influx of Ca2+ into cardiomyocytes, which is a critical factor in preventing the calcium overload that can lead to cell damage and death during ischemic events. tandfonline.comnih.gov Research has shown that MAG can decrease intracellular Ca2+ concentration in a model of isoproterenol-induced myocardial injury. tandfonline.comresearchgate.netnih.gov The semi-maximal prohibitive concentration of MAG on ICa-L was determined to be 14 μM. tandfonline.comnih.govnih.gov This regulation of calcium influx via LTCCs is a key mechanism underlying the cardioprotective effects of MAG. tandfonline.comnih.govresearchgate.net

Table 2: Effect of Monoammonium Glycyrrhizinate on L-Type Calcium Channels

Parameter Observation Significance Reference
L-type calcium current (ICa-L) Concentration-dependent reduction Reduces Ca2+ influx into cardiomyocytes tandfonline.comnih.govnih.gov
Intracellular Ca2+ Concentration Decreased in myocardial injury models Prevents calcium overload and subsequent cell damage tandfonline.comresearchgate.netnih.gov
Semi-maximal prohibitive concentration (IC50) 14 μM Quantifies the potency of MAG's inhibitory effect on ICa-L tandfonline.comnih.govnih.gov
Mitigation of Myocardial Ischemic Injury Mechanisms

Monoammonium glycyrrhizinate demonstrates notable cardioprotective effects against myocardial ischemic injury by targeting oxidative stress and calcium homeostasis. nih.govresearchgate.nettandfonline.com In a rat model of myocardial ischemia injury induced by isoproterenol (B85558), MAG administration was found to improve cardiac morphology, reduce cellular damage, and inhibit oxidative stress. nih.govresearchgate.nettandfonline.com This was evidenced by a decrease in malondialdehyde (MDA) levels and an increase in the activities of superoxide dismutase (SOD) and glutathione (GSH) in heart tissue. nih.gov

Table 1: Effect of Monoammonium Glycyrrhizinate on Myocardial Injury Markers

MarkerEffect of IschemiaEffect of MAG TreatmentMechanism of ActionReference
MDA IncreasedDecreasedReduction of Oxidative Stress nih.gov
SOD DecreasedIncreasedEnhancement of Antioxidant Defense nih.gov
GSH DecreasedIncreasedEnhancement of Antioxidant Defense nih.gov
Intracellular Ca2+ IncreasedDecreasedInhibition of L-type Calcium Channels nih.govresearchgate.nettandfonline.com

Lung Protective Action Pathways

Attenuation of Acute Lung Injury and Acute Respiratory Distress Syndrome Mechanisms

Monoammonium glycyrrhizinate exhibits significant protective effects against acute lung injury (ALI) and acute respiratory distress syndrome (ARDS) through its potent anti-inflammatory properties. nih.govnih.gov In mouse models of lipopolysaccharide (LPS)-induced ALI, pretreatment with MAG has been shown to attenuate lung histopathological damage, reduce pulmonary edema, and decrease the infiltration of inflammatory cells, particularly neutrophils, into the lung tissue. nih.govnih.gov

The underlying mechanism for this protection involves the modulation of key inflammatory pathways. MAG has been demonstrated to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. nih.gov By suppressing NF-κB activation, MAG reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) in the bronchoalveolar lavage fluid. nih.gov Furthermore, MAG has been found to inhibit cyclic adenosine monophosphate-phosphodiesterase (cAMP-PDE) activity and regulate the balance of cytokines, such as down-regulating TNF-α and up-regulating the anti-inflammatory cytokine interleukin-10 (IL-10). nih.gov These actions collectively contribute to the amelioration of the inflammatory cascade that characterizes ALI and ARDS. nih.govnih.gov

Table 2: Monoammonium Glycyrrhizinate's Impact on Lung Injury Pathways

ParameterEffect of LPS-Induced ALIEffect of MAG TreatmentUnderlying MechanismReference
Lung Edema (W/D ratio) IncreasedDecreasedAttenuation of inflammation and capillary leakage nih.gov
Neutrophil Infiltration IncreasedDecreasedInhibition of inflammatory cell recruitment nih.govnih.gov
TNF-α Production IncreasedDecreasedSuppression of NF-κB signaling, Regulation of cytokine balance nih.govnih.gov
IL-1β Production IncreasedDecreasedSuppression of NF-κB signaling nih.gov
NF-κB Activation IncreasedInhibitedDirect inhibitory effect on the signaling pathway nih.gov
cAMP-PDE Activity IncreasedDecreasedModulation of intracellular signaling nih.gov
IL-10 Level -Up-regulatedPromotion of anti-inflammatory response nih.gov

Cellular Integrity and Apoptosis Regulation Studies

Preservation of Cell Viability and Membrane Integrity

Monoammonium glycyrrhizinate plays a crucial role in preserving cellular viability and maintaining membrane integrity, particularly under conditions of stress. In a study on calf intestinal epithelial cells subjected to heat stress, MAG supplementation significantly improved cell viability and reduced the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell membrane damage. nih.gov This protective effect is attributed to MAG's ability to enhance the cellular antioxidant capacity. nih.gov

By increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and augmenting the total antioxidant capacity, MAG helps to neutralize reactive oxygen species (ROS) that can otherwise lead to cellular damage. nih.gov The compound also down-regulates the expression of heat shock proteins, suggesting a reduction in the cellular stress response. researchgate.net This maintenance of a balanced oxidant/antioxidant state is fundamental to preserving the structural and functional integrity of cells. nih.govresearchgate.net

Reduction of Apoptosis Induction Pathways

Monoammonium glycyrrhizinate has been shown to effectively reduce the induction of apoptosis through various mechanisms. In heat-stressed calf intestinal epithelial cells, MAG treatment led to a decrease in the apoptosis rate and an increase in mitochondrial membrane potential, indicating a protective effect on mitochondria, which are central to the apoptotic process. nih.gov

Furthermore, research indicates that glycyrrhizin, a closely related compound, can suppress the high-mobility group box 1 (HMGB1)-induced anti-apoptotic effects in monocytes by inhibiting the activation of the MAPK/ERK signaling pathway. spandidos-publications.com This leads to an increase in monocyte apoptosis. spandidos-publications.com In the context of liver injury, compound ammonium (B1175870) glycyrrhizin, which contains MAG, has been shown to attenuate apoptosis by regulating the Bcl-2 family of proteins. It increases the expression of the anti-apoptotic protein Bcl-2 and decreases the expression of the pro-apoptotic protein Bax, as well as cytochrome c, caspase-3, and caspase-9. mdpi.com This modulation of the intrinsic apoptotic pathway highlights MAG's role in promoting cell survival.

Table 3: Regulation of Cellular Integrity and Apoptosis by Monoammonium Glycyrrhizinate

Cellular ProcessParameterEffect of Stress/InsultEffect of MAG TreatmentMechanism of ActionReference
Cell Viability Cell ViabilityDecreasedIncreasedEnhanced antioxidant capacity nih.gov
Membrane Integrity LDH ReleaseIncreasedDecreasedStabilization of cell membranes nih.gov
Apoptosis Apoptosis RateIncreasedDecreasedProtection of mitochondrial membrane potential, Regulation of Bcl-2 family proteins nih.govmdpi.com
Apoptosis Mitochondrial Membrane PotentialDecreasedIncreasedMitochondrial protection nih.gov
Apoptosis Bcl-2 ExpressionDecreasedIncreasedInhibition of intrinsic apoptotic pathway mdpi.com
Apoptosis Bax ExpressionIncreasedDecreasedInhibition of intrinsic apoptotic pathway mdpi.com

Preclinical Research Models and in Vitro/in Vivo Methodologies

In Vitro Cell Culture Models and Systems

Studies in Intestinal Epithelial Cells

In vitro research has utilized primary intestinal epithelial cells to investigate the antioxidant properties of monoammonium glycyrrhizinate. nih.gov In one such model, small intestinal epithelial cells were isolated from a 1-day-old calf and subjected to heat stress (42°C for 6 hours) to induce oxidative damage. nih.govnih.gov

The addition of monoammonium glycyrrhizinate to the cell culture medium was found to significantly improve cell activity and mitigate cellular oxidative stress. nih.govresearchgate.net Specifically, treatment with the compound led to an increase in the total antioxidant capacity and superoxide (B77818) dismutase activity. researchgate.net Conversely, levels of malondialdehyde and nitric oxide, which are markers of oxidative stress, were significantly decreased. researchgate.net Further findings indicated that monoammonium glycyrrhizinate treatment reduced the release of lactate (B86563) dehydrogenase, increased mitochondrial membrane potential, and decreased apoptosis in the heat-stressed cells. researchgate.net At the genetic level, the compound upregulated the expression of antioxidant-related genes, such as Nrf2 and GSTT1, while downregulating proteins associated with the heat shock response. researchgate.net The study identified an optimal concentration of 0.25 μg/mL for these protective effects. nih.govresearchgate.net

Table 1: Effect of Monoammonium Glycyrrhizinate (MAG) on Oxidative Stress Markers in Heat-Stressed Calf Intestinal Epithelial Cells

Biomarker Heat Stress Only Heat Stress + 0.25 µg/mL MAG Outcome with MAG Treatment
Total Antioxidant Capacity (T-AOC) Decreased Significantly Increased Enhanced antioxidant capability
Superoxide Dismutase (SOD) Activity Decreased Significantly Increased Improved enzymatic antioxidant defense
Malondialdehyde (MDA) Level Increased Significantly Decreased Reduced lipid peroxidation

Investigations in Monocytes and Macrophages

While direct in vitro studies focusing solely on the effects of monoammonium glycyrrhizinate on isolated monocytes and macrophages are not extensively detailed, its impact on these immune cells can be inferred from broader inflammatory models. Macrophages, particularly alveolar macrophages, are primary sources of pro-inflammatory cytokines in response to stimuli like lipopolysaccharide (LPS). researchgate.net Research in LPS-induced acute lung injury models shows that monoammonium glycyrrhizinate inhibits the production of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). nih.gov This suggests an indirect modulatory effect on macrophage activity. The anti-inflammatory action of the compound may be linked to its ability to inhibit cAMP-PDE activity, a pathway known to influence inflammatory responses in monocytes and macrophages. researchgate.net

Cardiac Myocyte Research

The electrophysiological effects of monoammonium glycyrrhizinate have been examined in isolated rat ventricular myocytes using the patch-clamp technique. nih.gov This methodology allows for the direct measurement of ion currents across the cell membrane. researchgate.net In these in vitro experiments, exposing both healthy and ischemic cardiomyocytes to the compound resulted in a concentration-dependent reduction of L-type calcium currents (ICa-L). nih.govnih.gov

The semi-maximal prohibitive concentration (IC50) for this effect was determined to be 14 μM. nih.gov Monoammonium glycyrrhizinate was observed to shift the current-voltage (I-V) curve of the L-type calcium channel upwards and move the activation and inactivation curves to the left. nih.gov These findings indicate that the compound directly influences calcium homeostasis in cardiac cells by modulating the function of L-type calcium channels. nih.govnih.gov

Table 2: Effect of Monoammonium Glycyrrhizinate (MAG) on L-Type Calcium Current (ICa-L) in Isolated Rat Ventricular Myocytes

Cell Type MAG Concentration Effect on ICa-L Peak
Healthy Cardiomyocytes 1 x 10-4 M Significant Decrease

Liver Cell-Based Assays (e.g., Kupffer cells)

The hepatoprotective potential of monoammonium glycyrrhizinate has been assessed using a normal human liver cell line (LO2). nih.gov To simulate drug-induced liver injury, an in vitro model was created by exposing the LO2 cells to acetaminophen (B1664979) (APAP). Following the induced injury, the cells were treated with various concentrations of monoammonium glycyrrhizinate. nih.gov

The results from MTT assays, which measure cell viability, demonstrated that the compound could mitigate APAP-induced cytotoxicity. nih.gov While this study highlighted a protective effect, it also noted that other glycyrrhizinate derivatives exhibited a more potent hepatoprotective profile in this specific model. The underlying mechanism for the protective action of glycyrrhizinates in general is believed to involve the activation of the Nrf-2 pathway, which helps to strengthen liver cell membranes and reduce inflammation. nih.gov Although direct studies on isolated Kupffer cells are limited, related research suggests that the anti-inflammatory mechanisms in these resident liver macrophages may be influenced by the cAMP pathway, which could be modulated by monoammonium glycyrrhizinate. researchgate.net

Animal Models of Disease Pathophysiology

Acute Lung Injury Models (e.g., Lipopolysaccharide-induced)

The therapeutic effects of monoammonium glycyrrhizinate have been investigated in a widely accepted animal model of severe lung injury. nih.govresearchgate.net In these studies, acute lung injury (ALI) was induced in BALB/c mice through the intratracheal instillation of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. nih.govresearchgate.net Monoammonium glycyrrhizinate was administered via intraperitoneal injection one hour prior to the LPS challenge. researchgate.net

Pretreatment with the compound was shown to significantly attenuate the pathological hallmarks of ALI. researchgate.net Histopathological examination of the lung tissue revealed reduced tissue injury and decreased infiltration of inflammatory cells, particularly neutrophils. nih.govresearchgate.net The compound also led to a significant reduction in the lung wet/dry weight ratio, an indicator of pulmonary edema. nih.gov Analysis of the bronchoalveolar lavage fluid (BALF) showed that monoammonium glycyrrhizinate decreased the total protein concentration and the number of inflammatory cells. researchgate.net Furthermore, it inhibited the production of the pro-inflammatory cytokines TNF-α and IL-1β in the BALF. nih.govresearchgate.net The protective mechanism was attributed to the compound's ability to suppress the activation of the NF-κB signaling pathway. nih.govresearchgate.net

Table 3: Effects of Monoammonium Glycyrrhizinate (MAG) in a Lipopolysaccharide (LPS)-Induced Acute Lung Injury Mouse Model

Parameter Measured LPS Group (Control) LPS + MAG Group Outcome with MAG Treatment
Lung Histopathology Severe tissue injury and neutrophil infiltration Attenuated damage and infiltration Protective effect on lung structure
Lung Wet/Dry Weight Ratio Increased Significantly Decreased Reduction of pulmonary edema
Total Protein in BALF Increased Decreased Improved alveolar barrier integrity
Inflammatory Cells in BALF Increased Reduced Attenuation of inflammatory cell influx
TNF-α and IL-1β in BALF Increased Inhibited Suppression of pro-inflammatory cytokines

Table of Chemical Compounds

Compound Name
18β-glycyrrhetinic acid
Acetaminophen
Interleukin-1beta (IL-1β)
Lipopolysaccharide (LPS)
Malondialdehyde
Monoammonium glycyrrhizinate
Nitric oxide
Superoxide dismutase

Myocardial Ischemic Injury Models (e.g., Isoproterenol-induced)

Monoammonium glycyrrhizinate (MAG) has been investigated for its potential cardioprotective effects using established in vivo models of myocardial ischemic injury. A primary model utilized is the isoproterenol (B85558) (ISO)-induced myocardial injury model in rats. nih.govnih.gov Isoproterenol, a β-adrenergic agonist, when administered in high doses, can induce a state of myocardial infarction-like injury, making it a common choice for simulating myocardial ischemia in preclinical research. nih.govmdpi.com

In a typical experimental setup, myocardial ischemia is induced in rats by subcutaneous administration of isoproterenol (e.g., 85 mg/kg) for two consecutive days. nih.govnih.govjcu.edu.au The protective effects of MAG are then assessed by evaluating a range of biochemical, functional, and histological markers. nih.gov

Research findings indicate that MAG exerts a protective influence against ISO-induced myocardial injury. nih.govnih.gov Treatment with MAG has been shown to improve cardiac morphology and reduce damage. nih.gov Key mechanisms underlying this cardioprotective effect appear to be linked to the inhibition of oxidative stress and the regulation of calcium homeostasis. nih.govnih.gov MAG administration leads to a decrease in the generation of reactive oxygen species and a reduction in intracellular Ca2+ concentration. nih.gov This is partly achieved through the inhibition of L-type calcium currents (ICa-L), which MAG reduces in a concentration-dependent manner. nih.govnih.gov

Biochemical analysis from these models reveals significant changes in cardiac enzyme activities and oxidative stress markers. In ISO-induced rats, there is a marked elevation in creatine (B1669601) kinase (CK) and lactate dehydrogenase (LDH) activities, which are indicative of myocardial damage. nih.govmdpi.com Treatment with MAG significantly reduces the levels of these enzymes. nih.gov Furthermore, ISO induction causes a decrease in the activities of crucial antioxidant enzymes like superoxide dismutase (SOD) and glutathione (B108866) (GSH), alongside an increase in the lipid peroxidation product malondialdehyde (MDA). nih.govmdpi.comjcu.edu.au MAG treatment helps to reverse these changes by boosting SOD and GSH activities and lowering MDA concentration. nih.gov

Table 1: Effects of Monoammonium Glycyrrhizinate (MAG) in Isoproterenol-Induced Myocardial Ischemic Injury Model


ParameterEffect of Isoproterenol (ISO) InductionEffect of MAG TreatmentReference
Creatine Kinase (CK)Significant IncreaseSignificant Reduction nih.gov
Lactate Dehydrogenase (LDH)Significant IncreaseSignificant Reduction nih.gov
Superoxide Dismutase (SOD)Significant DecreaseIncreased Activity nih.gov
Glutathione (GSH)Significant DecreaseIncreased Activity nih.gov
Malondialdehyde (MDA)Significant IncreaseReduced Concentration nih.gov
Intracellular Ca2+Increased ConcentrationDecreased Concentration nih.gov
Cardiac MorphologyDamage, Necrosis, Myocardial Fiber DisruptionImproved Morphology, Reduced Damage[1, 37]

Drug-Induced Liver Injury Models (e.g., Acetaminophen-induced, LPS/GalN-induced)

The hepatoprotective potential of Monoammonium glycyrrhizinate has been evaluated in various preclinical models of drug-induced liver injury (DILI).

Acetaminophen-induced Liver Injury: Acetaminophen (APAP) overdose is a leading cause of DILI and is frequently used to create animal models of acute liver injury. oup.comnih.govfrontiersin.org In these models, mice are pretreated with a combination of Monoammonium glycyrrhizinate and cysteine hydrochloride (MG-CH) before being administered an overdose of APAP. oup.com

Studies demonstrate that pretreatment with MG-CH significantly alleviates APAP-induced hepatic injury. oup.com This is evidenced by a notable decrease in the serum activities of key liver enzymes, including alanine (B10760859) transaminase (ALT), aspartate transaminase (AST), alkaline phosphatase (ALP), and lactate dehydrogenase (LDH). oup.com Histopathological examination of liver tissue confirms these findings, showing improved hepatic pathology in the treated groups. oup.com The protective mechanisms are attributed to the inhibition of oxidative stress and the activation of the Keap1/Nrf2/ARE pathway. oup.com Specifically, MG-CH pretreatment was found to decrease hepatic reactive oxygen species (ROS) and malondialdehyde (MDA) content while increasing the levels of glutathione (GSH) and the activity of glutathione peroxidase (GSH-Px). oup.com Furthermore, the expression of Nrf2 and its downstream targets, such as heme oxygenase-1 (HO-1), was improved, enhancing the liver's antioxidant capacity. oup.com

Table 2: Effects of Monoammonium Glycyrrhizinate-Cysteine Hydrochloride (MG-CH) in Acetaminophen-Induced Liver Injury Model


ParameterEffect of Acetaminophen (APAP) OverdoseEffect of MG-CH PretreatmentReference
Alanine Transaminase (ALT)Significant IncreaseSignificant Decrease emulatebio.com
Aspartate Transaminase (AST)Significant IncreaseSignificant Decrease emulatebio.com
Alkaline Phosphatase (ALP)Significant IncreaseSignificant Decrease emulatebio.com
Lactate Dehydrogenase (LDH)Significant IncreaseSignificant Decrease emulatebio.com
Reactive Oxygen Species (ROS)IncreasedDecreased emulatebio.com
Malondialdehyde (MDA)IncreasedDecreased emulatebio.com
Glutathione (GSH)DecreasedIncreased emulatebio.com
Nrf2 Pathway ExpressionSuppressedImproved (Nrf2, HO-1, GCLM, NQO1) emulatebio.com

LPS/GalN-induced Liver Injury: Another widely used model is acute liver injury induced by the co-injection of lipopolysaccharide (LPS) and D-galactosamine (GalN). nih.gov This model mimics aspects of inflammation-mediated liver damage. The combination of Monoammonium glycyrrhizinate and cysteine hydrochloride (MG-CH) has been investigated for its therapeutic effects in this context. nih.gov

Research shows that MG-CH administration improves survival rates, decreases serum ALT and AST levels, and ameliorates hepatic pathology in LPS/GalN-treated mice. nih.gov The protective effect is linked to the attenuation of both oxidative stress and inflammation. nih.gov Mechanistically, MG-CH was found to promote the nuclear accumulation and transcriptional activity of Nrf2, leading to the enhanced expression of Nrf2-target genes. nih.gov This activation of the Nrf2/ARE pathway is a key component of the compound's protective action against this form of acute liver injury. nih.gov

Advanced In Vitro Systems for Preclinical Assessments

The limitations of traditional two-dimensional (2D) cell cultures and animal models have spurred the development of more sophisticated in vitro systems that better recapitulate human physiology for preclinical drug assessment. nih.govnih.gov

Complex In Vitro Models (CIVMs)

Complex in vitro models (CIVMs) are systems that integrate a multicellular environment and a three-dimensional (3D) structure, often using biopolymers or tissue-derived matrices, to reconstruct the specific characteristics of an organ's microenvironment. nih.govresearchgate.net These models aim to provide a more physiologically relevant context for cultured cells, thereby offering a more accurate prediction of in vivo drug responses compared to conventional 2D cell cultures. nih.govemulatebio.com CIVMs encompass a range of technologies, including organoids, spheroids, 3D bioprinting, and organ-on-a-chip systems. nih.gov By incorporating multiple cell types, immune system components, and mechanical cues like fluid flow, CIVMs can better mimic the complexity of human tissues. nih.govaltex.org

Organ-on-a-Chip Systems

Organ-on-a-chip systems are a type of microphysiological system that uses microfluidic technology to create 3D models of human organs. nih.govnih.gov These devices, typically made from a flexible polymer like polydimethylsiloxane (B3030410) (PDMS), contain microchannels that allow for the precise patterning of cells and the manipulation of the cellular microenvironment, including fluid flow and mechanical forces. nih.govduke.edu This technology enables the creation of functional tissue units that can model organ-level responses. diaglobal.org Single-organ chips (e.g., liver, kidney, heart) and multi-organ chips have been developed to study drug metabolism, efficacy, and toxicity in a more human-relevant context. nih.govamegroups.org By connecting different organ models, these systems can also investigate drug-drug interactions and the effects of metabolites produced by one organ on another. nih.govbioradiations.com

Spheroids and Organoids in Drug Discovery

Spheroids and organoids are two prominent types of 3D cell culture models used extensively in preclinical research. mdpi.commanchester.ac.uk

Spheroids are simpler 3D aggregates of one or more cell types that form spontaneously under non-adherent culture conditions. mdpi.comlicorbio.com They are valuable for mimicking aspects of the tumor microenvironment and for high-throughput drug screening due to their relative ease of production and reproducibility. mdpi.commanchester.ac.uksciltp.com

Organoids are more complex, self-organizing 3D structures derived from stem cells (either pluripotent or adult stem cells). mdpi.com They can differentiate and assemble into structures that resemble the architecture and functionality of a specific organ, making them powerful tools for disease modeling, developmental biology, and personalized medicine. mdpi.comlicorbio.com Both models offer significant advantages over 2D cultures by better representing cell-cell interactions and physiological gradients of nutrients and oxygen. licorbio.comnih.gov

Microphysiological Systems (MPS) in Preclinical Testing

Microphysiological Systems (MPS) is a broad term for in vitro platforms, including organ-on-a-chip and other advanced 3D models, designed to model the function of specific tissues or organs. diaglobal.orgnih.gov These systems are engineered to better emulate the biology of human organs by utilizing human cells, 3D microarchitectures, and more physiological mechanical and chemical cues. nih.gov The goal of MPS is to provide more predictive preclinical models to improve the success rate of drug development. nih.govjst.go.jp They can be used alongside or as an alternative to animal models to assess drug efficacy and toxicity, investigate mechanisms of action, and understand species-specific differences. diaglobal.orgjst.go.jp The increasing sophistication and validation of MPS are paving the way for their broader adoption by the pharmaceutical industry and acceptance by regulatory agencies for use in drug development and safety assessment. nih.govnih.gov

Human-Relevant Models for Enhanced Translational Research

To improve the translation of preclinical findings to clinical applications, research on Monoammonium Glycyrrhizinate (MAG) has utilized various human-relevant models. These models, which employ human cells or involve human subjects, provide more direct insights into the compound's effects and mechanisms in humans compared to traditional animal models.

One area of investigation involves the use of established human cell lines to study specific pathological conditions. For instance, the SH-SY5Y human neuroblastoma cell line serves as an in vitro model for diabetic peripheral neuropathy. nih.gov In a study examining the effects of Ammonium (B1175870) Glycyrrhizinate (AG), a salt of glycyrrhizic acid, researchers observed that the compound could prevent the cytotoxic effects and mitochondrial fragmentation induced by high-glucose conditions, which mimic a diabetic state. nih.gov This suggests a protective role at the cellular level against glucotoxicity.

Table 1: Effects of Ammonium Glycyrrhizinate (AG) on High Glucose-Induced Changes in SH-SY5Y Human Cells

Parameter High Glucose (HG) Condition HG + Ammonium Glycyrrhizinate Outcome
Cell Viability Cytotoxicity observed Cytotoxic effect prevented Protective against cell death nih.gov
Mitochondrial Integrity Mitochondrial fragmentation Fragmentation prevented Preserves mitochondrial structure nih.gov

| Mitochondrial Membrane Potential | Alterations observed | Alterations prevented | Stabilizes mitochondrial function nih.gov |

Further research has employed human-derived skin cells and in vivo studies with human volunteers to assess the topical anti-inflammatory and antioxidant properties of MAG. In one study, human keratinocytes (NCTC 2544 cells) were used to demonstrate that nanocarrier formulations of ammonium glycyrrhizinate could protect the cells from oxidative stress induced by hydrogen peroxide. mdpi.com

Building on these in vitro findings, studies on healthy human volunteers have been conducted to evaluate the in vivo anti-inflammatory efficacy of topically applied MAG. In these models, a chemical irritant is used to induce a controlled skin erythema (redness). The application of MAG formulations has been shown to significantly reduce this chemically induced inflammation, confirming its anti-inflammatory activity directly in humans. nih.govresearchgate.netnih.gov These studies not only support the therapeutic potential of MAG for skin disorders but also demonstrate the value of using human models to confirm preclinical data. nih.gov

Table 2: Summary of In Vitro and In Vivo Human-Relevant Skin Studies

Model Type Model Detail Key Finding Reference
In Vitro Human keratinocytes (NCTC 2544) Improved antioxidant activity and protection against oxidative stress. mdpi.com mdpi.com
In Vivo Healthy human volunteers Demonstrated biocompatibility and safety of topical formulations. mdpi.com mdpi.com

| In Vivo | Healthy human volunteers with chemically induced erythema | Significant improvement in anti-inflammatory activity; reduction in skin redness. nih.govresearchgate.netnih.gov | nih.govresearchgate.netnih.gov |

Humanized Animal Models in Pharmacokinetic and Drug-Drug Interaction Studies

The assessment of pharmacokinetics (PK) and drug-drug interactions (DDI) is a critical component of drug development. Humanized animal models, particularly mice, are sophisticated preclinical tools designed to bridge the gap between standard animal studies and human clinical trials. These models are genetically modified to express human genes, such as those encoding for drug-metabolizing enzymes or drug transporters. doi.org This allows for a more accurate prediction of a compound's behavior in the human body.

Monoammonium glycyrrhizinate is the monoammonium salt of glycyrrhizic acid (GZ). ulprospector.comdrugbank.com The main active metabolite of GZ is glycyrrhetinic acid (GA), which is believed to be responsible for many of its pharmacological effects. exlibrisgroup.com Both GZ and GA have been shown to interact with key human drug-metabolizing enzymes and efflux transporters, highlighting the potential for drug-drug interactions. exlibrisgroup.com

Research indicates that GZ may induce the activity of Cytochrome P450 3A (CYP3A) enzymes, potentially through the activation of the pregnane (B1235032) X receptor (PXR). exlibrisgroup.com Furthermore, both GZ and GA are reported to be inhibitors of several important drug transporters, including multidrug resistance-associated protein 1 (MRP1), MRP2, and breast cancer resistance protein (BCRP). exlibrisgroup.com Glycyrrhetinic acid is also noted as a potent inhibitor of P-glycoprotein (P-gp). exlibrisgroup.com These enzymes and transporters are crucial for the metabolism and clearance of a vast number of drugs. researchgate.net

Table 3: Potential Interactions of Glycyrrhizic Acid (GZ) and Glycyrrhetinic Acid (GA) with Human Drug Metabolizing Enzymes & Transporters

Molecule Target Effect Potential Clinical Consequence Reference
Glycyrrhizic Acid (GZ) CYP3A Induction via PXR activation Altered metabolism of co-administered CYP3A substrate drugs. exlibrisgroup.com exlibrisgroup.com
Glycyrrhizic Acid (GZ) MRP1, MRP2, BCRP Inhibition Reduced efflux and increased concentration of co-administered substrate drugs. exlibrisgroup.com exlibrisgroup.com
Glycyrrhetinic Acid (GA) P-glycoprotein (P-gp) Potent Inhibition Reduced efflux and increased concentration of co-administered P-gp substrate drugs. exlibrisgroup.com exlibrisgroup.com

| Glycyrrhetinic Acid (GA) | MRP1, MRP2, BCRP | Inhibition | Reduced efflux and increased concentration of co-administered substrate drugs. exlibrisgroup.com | exlibrisgroup.com |

Given these known interactions with human proteins, humanized animal models are exceptionally valuable for studying the PK and DDI profile of Monoammonium Glycyrrhizinate. For example, a humanized mouse model expressing human P-gp could be used to definitively characterize the in vivo impact of MAG on the transport of co-administered P-gp substrates, providing data more predictive of human outcomes than studies in wild-type mice, where transporter specificities can differ. doi.org Similarly, models with "humanized" livers expressing human CYP3A enzymes would allow for a precise evaluation of MAG's inductive effects on drug metabolism. dntb.gov.ua

While direct studies using humanized animal models specifically for Monoammonium Glycyrrhizinate were not identified in the reviewed literature, the established interactions of its constituent compounds with major human drug disposition pathways strongly support the utility of such models for future translational research. exlibrisgroup.comresearchgate.net These models would help clarify clinically relevant interactions and provide a more robust prediction of human pharmacokinetics.

Advanced Analytical and Quantification Methodologies

Spectrophotometric Approaches for Quantification

Spectrophotometry offers a rapid, simple, and cost-effective means for the quantitative analysis of Monoammonium Glycyrrhizinate. These methods are based on the principle that the compound absorbs ultraviolet (UV) light at a specific wavelength, and the amount of light absorbed is directly proportional to its concentration.

UV-Visible spectrophotometry is a widely employed technique for determining the concentration of Monoammonium Glycyrrhizinate in various solvents. The method relies on measuring the absorbance of a solution containing the compound at its wavelength of maximum absorbance (λ-max). Research has identified the λ-max for Monoammonium Glycyrrhizinate to be approximately 248 nm to 256 nm, with variations depending on the solvent system used. healthinformaticsjournal.com For instance, a λ-max of 248 nm has been reported in ethanol, while other studies using different solvents or buffer systems have reported λ-max at 254 nm and 256 nm. healthinformaticsjournal.comnihs.go.jpresearchgate.net

The relationship between absorbance and concentration is described by the Beer-Lambert law. This law is obeyed over specific concentration ranges, which are determined during method validation. Studies have demonstrated good linearity for Monoammonium Glycyrrhizinate in concentration ranges such as 10 to 60 μg/ml and 4 to 24 μg/ml. healthinformaticsjournal.comresearchgate.netijcrt.org The concentration of an unknown sample can be calculated from a calibration curve constructed by plotting the absorbance of standard solutions against their known concentrations.

In formulations where Monoammonium Glycyrrhizinate is present with other active compounds that also absorb UV radiation, simultaneous equation methods can be employed for quantification. This approach allows for the determination of each component's concentration without prior separation. healthinformaticsjournal.comijcrt.org

The method involves measuring the absorbance of the sample mixture at the λ-max of each individual component. For example, in a formulation containing Monoammonium Glycyrrhizinate and Quercetin (B1663063), absorbance would be measured at both 248 nm (λ-max of Monoammonium Glycyrrhizinate) and 377 nm (λ-max of Quercetin). healthinformaticsjournal.com A set of simultaneous equations is then developed using the absorptivity coefficients of each compound at these wavelengths. By solving these equations, the concentration of each component in the mixture can be calculated. ijcrt.org This method has been successfully developed and validated for the simultaneous quantification of Monoammonium Glycyrrhizinate and Quercetin in pharmaceutical gel formulations. healthinformaticsjournal.comijcrt.org

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are favored for their high sensitivity, specificity, and ability to separate complex mixtures. healthinformaticsjournal.com These methods are essential for the analysis of Monoammonium Glycyrrhizinate in bulk drugs and complex formulations like polyherbal tablets. researchgate.nettandfonline.com

The development of a robust HPLC method is fundamental for the reliable quantification of Monoammonium Glycyrrhizinate. This process involves the systematic optimization of several chromatographic parameters to achieve adequate separation and peak resolution. Key parameters include the choice of the stationary phase (column), the composition of the mobile phase, the flow rate, and the detector wavelength.

For the analysis of Monoammonium Glycyrrhizinate, C18 columns are frequently used as the stationary phase. researchgate.nettandfonline.comproquest.com The mobile phase composition is critical for achieving separation and typically consists of a mixture of an aqueous component (like a phosphate (B84403) buffer or water with acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). researchgate.nettandfonline.comproquest.comnih.gov UV detectors are commonly set at the compound's λ-max, often around 250 nm or 254 nm, for detection and quantification. nihs.go.jpresearchgate.nettandfonline.comproquest.com

Table 1: Examples of HPLC Chromatographic Conditions for Monoammonium Glycyrrhizinate Analysis
Stationary Phase (Column)Mobile PhaseDetection Wavelength (λ)Reference
C18 Analytical ColumnGradient mixture of phosphate buffer and acetonitrile254 nm researchgate.netproquest.com
Shimadzu Shim-pack C18 (150 mm × 4.6 mm, 5 µm)Methanol : (0.2 M) Ammonium (B1175870) Acetate (70:30; v/v, pH = 4.5)250 nm tandfonline.com
Hypersil C18 (4.6 mm i.d. x 250 mm, 5 µm)Methanol : Water : Acetic Acid (70:30:1, v/v)254 nm nih.gov

Reversed-Phase HPLC (RP-HPLC) is the predominant chromatographic mode used for the analysis of Monoammonium Glycyrrhizinate, especially within complex matrices. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. This setup is highly effective for separating and quantifying components in polyherbal formulations. researchgate.netproquest.comresearchgate.net

A notable application is the simultaneous estimation of Monoammonium Glycyrrhizinate and Sennoside-B in a polyherbal laxative tablet. researchgate.netproquest.com In this method, an RP-HPLC system with a C18 column and a gradient mobile phase of phosphate buffer and acetonitrile was used to effectively separate the two phytomarkers. researchgate.netproquest.com The ability of RP-HPLC to resolve individual components from a complex mixture without interference from the sample matrix is crucial for ensuring the quality and consistency of such products. researchgate.net

To ensure that an analytical method is suitable for its intended purpose, it must be validated. ich.org Validation is performed according to guidelines established by the International Conference on Harmonisation (ICH). amsbiopharma.comich.org Both spectrophotometric and HPLC methods developed for Monoammonium Glycyrrhizinate are rigorously validated for several key performance characteristics. healthinformaticsjournal.comresearchgate.netproquest.com

The core validation parameters include:

Specificity : The ability to assess the analyte unequivocally in the presence of other components such as impurities or excipients. researchgate.netich.org

Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. healthinformaticsjournal.comich.org

Accuracy : The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, spiking a sample matrix with a known amount of the analyte. proquest.comich.org

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels, including repeatability (intra-day) and intermediate precision (inter-day). researchgate.netproquest.com

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijcrt.org

Limit of Quantification (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijcrt.org

Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. proquest.com

Table 2: Summary of Validation Parameters for an RP-HPLC Method for Monoammonium Glycyrrhizinate
Validation ParameterResultReference
Linearity Range5–30 μg/mL proquest.com
Correlation Coefficient (r²)>0.99 researchgate.netproquest.com
Accuracy (% Recovery)98.96% to 101.39% researchgate.netproquest.com
Precision (% RSD)<2.00% researchgate.netproquest.com
Limit of Detection (LOD)Specific value determined by calculation (e.g., 3.3 × SD/S) researchgate.net
Limit of Quantification (LOQ)Specific value determined by calculation (e.g., 10 × SD/S) researchgate.net

Successful validation in accordance with ICH guidelines demonstrates that the analytical method is accurate, precise, and reliable for the routine quality control analysis of Monoammonium Glycyrrhizinate. researchgate.netproquest.com

Structural Elucidation and Identification Methodologies

The precise chemical structure of monoammonium glycyrrhizinate and its related constituents is determined using a combination of powerful analytical techniques. These methodologies provide detailed information on molecular weight, fragmentation patterns, and the spatial arrangement of atoms.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry, particularly when coupled with high-performance liquid chromatography (HPLC-MS), is a pivotal technique for the molecular characterization of monoammonium glycyrrhizinate and the identification of micro-constituents within raw materials. nih.govresearchgate.net This approach allows for the rapid separation and identification of multiple components in a complex sample. nih.gov

In one methodology, high-pressure solid-phase extraction is combined with HPLC-MS to analyze the compound. nih.govresearchgate.net Using a specialized column and a specific eluent, such as an acetonitrile-acetic acid solution, various components can be effectively separated. nih.govresearchgate.net Subsequent analysis by mass spectrometry, including multi-stage mass spectrometry (MS(n)), provides detailed information on the molecular weight and fragmentation patterns of the eluted compounds. This data, along with ultraviolet (UV) spectra information and comparison with reference standards, enables the confident identification of not only the primary compound but also numerous micro-constituents. nih.govresearchgate.net

Through these methods, several related saponins (B1172615) and isomers have been successfully identified in monoammonium glycyrrhizinate samples, including glycyrrhizic saponin (B1150181) G2, 18β-glycyrrhizic acid, and 18α-glycyrrhizic acid. nih.gov This level of detailed characterization is essential for quality control and ensuring the purity of the compound. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of monoammonium glycyrrhizinate. While mass spectrometry provides information about molecular mass and formula, NMR reveals the specific arrangement and connectivity of atoms within the molecule.

Previous studies utilizing techniques such as 13C-NMR have been instrumental in understanding the ionization sequence of the three carboxylic acid groups present in the glycyrrhizic acid portion of the molecule. researchgate.net These analyses have shown that the ionization of these acidic groups proceeds in a specific order. researchgate.net Furthermore, X-ray crystal structure analysis has complemented NMR data by revealing that the ammonium ion is located in proximity to one of the carboxylic acid groups on the glucuronic acid moieties. researchgate.net This detailed structural information is crucial for understanding the molecule's chemical properties and its behavior in different environments.

Biophysical Characterization of Solution Behavior

The behavior of monoammonium glycyrrhizinate in aqueous solutions is complex and highly dependent on environmental conditions such as pH. nih.gov As an amphiphilic, bola-type molecule, it possesses a hydrophobic aglycone skeleton and hydrophilic glucuronic acid moieties at the opposite end, allowing it to exhibit surface activity and form aggregates. nih.govresearchgate.net The physicochemical properties, particularly the ionization of its carboxylic acid groups, significantly influence its solution behavior. nih.gov

Micelle Formation and Aggregate Structure Studies (e.g., Cryo-Transmission Electron Microscopy, TEM)

The aggregation of monoammonium glycyrrhizinate into micelles is highly pH-dependent. nih.gov Cryo-Transmission Electron Microscopy (Cryo-TEM) has been employed to directly visualize the structure of these aggregates in a near-native state. nih.govresearchgate.net

Surface Activity Measurements (e.g., Surface Tension Analysis)

Surface tension analysis is a fundamental method used to investigate the surface activity of amphiphilic molecules like monoammonium glycyrrhizinate and to determine their critical micelle concentration (CMC). The CMC is the concentration at which molecules begin to spontaneously form aggregates or micelles in solution.

Measurements have shown that the surface activity and CMC are strongly influenced by the pH of the aqueous solution. nih.govelsevierpure.com In a pH 5 buffer, the compound exhibits a defined CMC, indicating the formation of micelles. nih.gov This is also observed, though at a higher concentration, in a pH 6 buffer. nih.gov However, in a pH 7 buffer, while the surface tension decreases with increasing concentration, a distinct CMC inflection point is not observed, which suggests that the molecules exist primarily as monomers at this pH. nih.govresearchgate.net

The table below summarizes the findings from surface tension measurements at 298.2 K. nih.govresearchgate.netelsevierpure.com

Buffer pHCritical Micelle Concentration (CMC) (mmol L⁻¹)Surface Tension at CMC (γCMC) (mN m⁻¹)
51.550
63.751
7Not DefinedNot Defined

Light Scattering Techniques (e.g., Small-angle X-ray Scattering - SAXS)

Light scattering techniques provide valuable information about the formation and characteristics of aggregates in solution. nih.gov Dynamic light scattering measurements corroborate the findings from surface tension analysis, showing a significant increase in scattered light intensity that indicates micelle formation in pH 5 and pH 6 buffer solutions. nih.govresearchgate.net In contrast, no clear CMC was detected in the pH 7 buffer, consistent with the absence of significant aggregation. nih.gov

Furthermore, Small-angle X-ray Scattering (SAXS) experiments have been used to confirm the structure of the aggregates. nih.gov SAXS analysis of monoammonium glycyrrhizinate in a pH 5 buffer confirmed that the average micellar structure was rod-like, which is in excellent agreement with the direct visualization provided by Cryo-TEM. nih.gov

Quantitative Cellular Assays for Biological Activity

Cell Viability and Cytotoxicity Assessment (e.g., CCK-8, Lactate (B86563) Dehydrogenase Release)

The biological activity of monoammonium glycyrrhizinate and its parent compound, glycyrrhizic acid, is frequently evaluated using quantitative cellular assays that measure cell viability and cytotoxicity. These assays are crucial for determining the dose-dependent effects of the compound on various cell types.

Cell Counting Kit-8 (CCK-8) Assay: This is a widely used colorimetric assay to determine the number of viable cells in a culture. The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan (B1609692) dye researchgate.net. The amount of formazan generated is directly proportional to the number of metabolically active, and therefore viable, cells researchgate.net. The absorbance of the formazan product is measured at approximately 450 nm nih.gov. Studies on glycyrrhizic acid have employed the CCK-8 assay to assess its inhibitory effects on the proliferation of various cancer cell lines in a dose- and time-dependent manner nih.govnih.gov.

Lactate Dehydrogenase (LDH) Release Assay: This assay is a common method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium huabio.com. LDH is a stable cytosolic enzyme that is released upon plasma membrane damage nih.gov. The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan product antibodies.com. The amount of formazan is proportional to the amount of LDH released, which serves as an indicator of cell lysis and cytotoxicity huabio.com. Research has shown that glycyrrhizic acid can influence LDH release in certain cell types, indicating its potential to affect cell membrane integrity thermofisher.com.

Table 2: Common Cell Viability and Cytotoxicity Assays
AssayPrincipleEndpoint MeasuredRelevance to Monoammonium Glycyrrhizinate Research
Cell Counting Kit-8 (CCK-8)Reduction of water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases in viable cells to form a colored formazan product. researchgate.netAbsorbance at ~450 nm, proportional to the number of viable cells. nih.govUsed to determine the dose- and time-dependent effects on cell proliferation. nih.govnih.gov
Lactate Dehydrogenase (LDH) ReleaseMeasurement of LDH activity released from the cytosol of damaged cells into the culture medium. huabio.comFormation of a colored formazan product from the reduction of a tetrazolium salt, proportional to LDH activity and cytotoxicity. antibodies.comUsed to quantify cytotoxicity by assessing plasma membrane damage. nih.govthermofisher.com

Mitochondrial Membrane Potential (MMP) Assessment

In a study on calf intestinal epithelial cells under heat stress, treatment with monoammonium glycyrrhizinate was found to increase the mitochondrial membrane potential nih.gov. This suggests a protective effect on mitochondrial function.

MMP is commonly assessed using cationic fluorescent dyes that accumulate in the mitochondria in response to the negative charge of the intact membrane potential nih.gov. One such dye is 5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide (JC-1). In healthy cells with a high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low MMP, JC-1 remains in its monomeric form and emits green fluorescence semanticscholar.org. The ratio of red to green fluorescence provides a quantitative measure of the mitochondrial membrane potential. Another fluorescent probe used for this purpose is tetramethylrhodamine, ethyl ester (TMRE), which accumulates in active mitochondria and its fluorescence intensity is proportional to the MMP nih.gov.

Immunohistochemical and Immunofluorescence Staining for Cellular Markers (e.g., DAPI, ZO-1, CK18)

Immunohistochemistry (IHC) and immunofluorescence (IF) are powerful techniques used to visualize the localization and expression of specific proteins within cells and tissues. These methods are valuable for understanding the cellular effects of compounds like monoammonium glycyrrhizinate.

DAPI (4′,6-diamidino-2-phenylindole): DAPI is a blue-fluorescent nuclear stain that binds strongly to A-T rich regions in the minor groove of DNA nih.gov. It is widely used as a counterstain in immunofluorescence to visualize cell nuclei, allowing for the assessment of nuclear morphology and cell counting. In a study on calf intestinal epithelial cells, DAPI was used to stain the nuclei in conjunction with immunofluorescence for other markers after treatment with monoammonium glycyrrhizinate nih.gov.

ZO-1 (Zonula Occludens-1): ZO-1 is a peripheral membrane phosphoprotein that is a key component of tight junctions, which regulate paracellular permeability in epithelial and endothelial cell layers. The localization and expression of ZO-1 are critical for maintaining barrier function. Immunofluorescence staining for ZO-1 is used to assess the integrity of tight junctions. In calf intestinal epithelial cells exposed to heat stress, immunofluorescence was used to detect the expression of ZO-1, and treatment with monoammonium glycyrrhizinate was investigated for its effects nih.gov. Furthermore, research has shown that glycyrrhizin (B1671929) can directly bind to the first PDZ domain of ZO-1, suggesting a potential mechanism for its modulation of tight junction integrity.

CK18 (Cytokeratin 18): Cytokeratin 18 is a type I intermediate filament protein that is primarily expressed in simple, ductal, and glandular epithelial cells biocare.net. It is a component of the cytoskeleton and plays a role in maintaining cell structure and integrity. Immunohistochemical or immunofluorescence staining for CK18 can be used to identify epithelial cells and assess changes in their differentiation or integrity. In the study on calf intestinal epithelial cells, an antibody against CK18 was used to identify these cells via immunofluorescence in experiments investigating the effects of monoammonium glycyrrhizinate nih.gov.

Table 3: Cellular Markers for Immunohistochemical and Immunofluorescence Staining
MarkerDescriptionFunction/Application in Cellular AssaysRelevance to Monoammonium Glycyrrhizinate Research
DAPI (4′,6-diamidino-2-phenylindole)A blue-fluorescent DNA stain that binds to the minor groove of DNA. nih.govUsed as a nuclear counterstain to visualize cell nuclei and assess nuclear morphology.Used for nuclear visualization in immunofluorescence studies on cells treated with monoammonium glycyrrhizinate. nih.gov
ZO-1 (Zonula Occludens-1)A key protein component of tight junctions.Staining is used to assess the integrity and localization of tight junctions, which are crucial for epithelial barrier function.Studied in the context of monoammonium glycyrrhizinate's effect on intestinal epithelial barrier function. nih.gov Glycyrrhizin has been shown to directly interact with ZO-1.
CK18 (Cytokeratin 18)A type I intermediate filament protein found in simple epithelial cells. biocare.netUsed as a marker to identify epithelial cells and to assess changes in cytoskeletal integrity and cell differentiation.Used to identify calf intestinal epithelial cells in studies investigating the effects of monoammonium glycyrrhizinate. nih.gov

Structure Activity Relationship Sar and Derivatization Studies

Elucidation of Structural Determinants Governing Biological Activity

Monoammonium glycyrrhizinate's structure is fundamentally amphiphilic, featuring a hydrophobic aglycone (glycyrrhetinic acid) and a hydrophilic portion composed of two glucuronic acid residues. This dual nature is a key determinant of its biological activity, influencing its interactions with cellular membranes and biomolecules.

The core structure is a pentacyclic triterpene skeleton, which bears a resemblance to steroid hormones like cortisone, contributing to its notable anti-inflammatory properties. Key structural features responsible for its pharmacological effects include:

The Triterpene Aglycone: This rigid, hydrophobic backbone is crucial for binding to various enzymes and receptors. The α,β-unsaturated keto-enol group in the C-ring is a critical pharmacophore, particularly for anti-inflammatory and antiviral actions.

The Carbohydrate Moiety: The two-unit glucuronic acid chain is the primary hydrophilic part of the molecule. It influences the compound's solubility, pharmacokinetics, and ability to interact with cell surface receptors. The presence of glucuronic acid is also linked to the compound's antidotal activity.

The combination of these structural elements allows MAG to exert its effects through multiple mechanisms, including the inhibition of inflammatory enzymes like phospholipase A2 (PLA2) and cyclooxygenase (COX), and the modulation of signaling pathways such as nuclear factor-kappa B (NF-κB).

Comparative Studies with Glycyrrhizin (B1671929) and Related Glycyrrhetinic Acid Derivatives

Monoammonium glycyrrhizinate is the monoammonium salt of glycyrrhizic acid (GL), the primary active compound in licorice root, and its biological activities are often studied in conjunction with GL and its aglycone, glycyrrhetinic acid (GA). Comparative studies reveal that structural variations among these related compounds lead to significant differences in their pharmacological profiles.

For instance, the active metabolite glycyrrhetinic acid 3-O-mono-β-d-glucuronide (GAMG) has demonstrated higher anti-inflammatory activity than the parent compound GL in certain models, suggesting that metabolic activation plays a role in its efficacy. Furthermore, studies on various GA derivatives have highlighted the importance of specific chemical modifications. In an assessment of antibacterial effects against Staphylococcus aureus, glycyrrhetinic acid (GRA) and disodium (B8443419) succinoyl glycyrrhetinate (B1240380) (GR-SU) showed potent activity, while other derivatives like stearyl glycyrrhetinate (GR-S) and dipotassium (B57713) glycyrrhizate (GR-K) were much weaker. This indicates that the addition of a succinic acid moiety (GR-SU) preserves activity, whereas esterification with a long stearyl chain (GR-S) or the presence of the full two-unit sugar chain with potassium salts (GR-K) reduces it.

CompoundStructural Difference from Glycyrrhizic AcidObserved Activity ProfileReference
Glycyrrhetinic Acid (GA)Aglycone (no sugar moiety)Active metabolite, potent anti-inflammatory and antibacterial effects.
GA Monoglucuronide (GAMG)Metabolite with one glucuronic acid unitShows higher anti-inflammatory activity than GL in some models.
Disodium Succinoyl Glycyrrhetinate (GR-SU)GA with a succinic acid moiety addedHigh water solubility and strong antibacterial activity against S. aureus.
Dipotassium Glycyrrhizate (GR-K)Dipotassium salt of Glycyrrhizic AcidHigh water solubility but much weaker antibacterial activity than GR-SU.
Disodium Glycyrrhetinic Acid HemiphthalateGA derivativeShowed antinociceptive potency ~12 times higher than acetylsalicylic acid.

Impact of Chemical Modifications on Pharmacological Profiles

The targeted chemical modification of the glycyrrhizic acid structure is a key strategy for developing new derivatives with enhanced or novel therapeutic properties. Synthetic transformations focusing on the carboxyl and hydroxyl groups have yielded a variety of compounds, including esters, amides, and glycopeptides, with distinct pharmacological profiles.

Modifications can dramatically alter potency and specificity. For example, converting the aglycone GA into its disodium hemiphthalate derivative resulted in an antinociceptive (pain-relieving) agent with a potency approximately 12 times higher than that of acetylsalicylic acid. Similarly, the creation of a penta-O-nicotinate ester of GL, known as niglizin, produced a compound studied for its anti-inflammatory effects and potential as a hepatoprotector and HIV inhibitor.

These studies demonstrate that the pharmacological profile of the core triterpene structure is highly tunable. By altering peripheral functional groups, researchers can modulate physicochemical properties like solubility and lipophilicity, as well as biological properties such as enzyme inhibition and receptor binding, to optimize therapeutic effects.

Stereoisomeric Comparisons and Mechanistic Divergence

Stereochemistry plays a critical role in the biological activity of glycyrrhizic acid and its derivatives. The natural form of the molecule is the 18β-isomer, which is the main component found in licorice extracts. However, it can be converted to the 18α-isomer. These stereoisomers, particularly of the aglycone glycyrrhetinic acid, exhibit important differences in their mechanisms of action.

A primary point of mechanistic divergence lies in their interaction with the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD), which is responsible for converting active cortisol to inactive cortisone.

18β-glycyrrhetinic acid inhibits both isoforms of the enzyme, 11β-HSD1 and 11β-HSD2.

18α-glycyrrhetinic acid selectively inhibits only the 11β-HSD1 isoform.

This selectivity has significant pharmacological implications. The inhibition of 11β-HSD2 in the kidney by the 18β-isomer is responsible for the mineralocorticoid-like side effects associated with high licorice consumption, such as sodium retention and hypertension. The selective action of the 18α-isomer makes it a more targeted agent for conditions where 11β-HSD1 is overactive, such as in metabolic syndrome.

Furthermore, stereochemistry influences efficacy in other areas. The 18α-monoglucuronide of glycyrrhetinic acid was found to be a more potent inhibitor of several cancer cell lines (HepG2, HeLa, and A549) compared to its 18β-counterpart, demonstrating that the spatial arrangement of the molecule is crucial for its cytotoxic activity.

Supramolecular Complex Formation and Enhanced Bioactivity

A defining characteristic of Monoammonium Glycyrrhizinate is its ability to act as a molecular encapsulator, forming non-covalent supramolecular complexes with a wide range of "guest" molecules. This property stems from its amphiphilic nature, which allows it to create host-guest inclusion complexes that can significantly enhance the solubility, stability, and bioavailability of poorly water-soluble drugs.

The formation of these complexes can lead to a synergistic enhancement of biological activity. In a study with the poorly soluble diterpenoid lagochilin, forming a complex with MAG significantly increased its water solubility and hemostatic (blood-clotting) activity. The MAG complex was found to be more active than a similar complex formed with glycyrrhizic acid, a difference attributed to the superior water solubility of the MAG complex.

This strategy has been successfully applied to various classes of molecules:

Antibiotics: Complexes with fluoroquinolones like ciprofloxacin (B1669076) showed antimicrobial activity comparable to or greater than the antibiotics alone.

Bioactive Materials: Supramolecular assemblies with bioactive glass have been developed to create materials with potential applications in bone regeneration.

Other Drugs: Complexation can reduce the required therapeutic dose of a drug, prolong its action, and expand its spectrum of activity.

The interactions within these complexes are typically driven by hydrogen bonding and hydrophobic contacts, where the hydrophobic triterpene part of MAG encapsulates the guest molecule.

Guest MoleculeComplexing AgentObserved OutcomeReference
LagochilinMonoammonium Glycyrrhizinate (MASGA)Enhanced water solubility and hemostatic activity; more effective than GA complex.
Ciprofloxacin / MoxifloxacinMonoammonium Glycyrrhizinate (Glycyram)Antimicrobial activity comparable to or surpassing the individual antibiotic.
CholesterolMonoammonium Glycyrrhizinate (Glycyram)Formation of a stable 1:1 molecular complex.
β-CyclodextrinMonoammonium Glycyrrhizinate (Glycyram)Formation of a stable 1:1 complex, improving stability of Glycyram.
Bioactive GlassMonoammonium Glycyrrhizinate (MSGA)Formation of supramolecular assemblies for potential bone tissue engineering.

Derivatization Strategies for Improved Bioavailability and Targeted Delivery

Beyond supramolecular complexation, more advanced derivatization strategies are being explored to improve the bioavailability and enable targeted delivery of Monoammonium Glycyrrhizinate and its conjugates. A major challenge with MAG is its poor permeability across biological barriers like the skin, which limits its topical application despite its potent anti-inflammatory properties.

To overcome these limitations, researchers have turned to nanotechnology and the creation of novel drug delivery systems:

Niosomes: A niosome formulation, composed of a non-ionic surfactant, was developed to encapsulate ammonium (B1175870) glycyrrhizinate for topical delivery. These vesicular carriers were shown to be well-tolerated and significantly improved the in vivo anti-inflammatory activity of the drug compared to its free form.

Lipid Nanoparticles (LNPs): In a more targeted approach, a composite drug, glycyrrhizinate monoammonium cysteine (GMC), was loaded into lipid nanoparticles. This LNP-GMC formulation was designed for the treatment of acute liver injury. The encapsulation within LNPs enhanced the drug's stability, prolonged its retention in the liver, and allowed for sustained release. This strategy not only improved the therapeutic efficacy but also had the potential to reduce the required dosage.

These derivatization strategies represent a shift from simple chemical modification to the sophisticated engineering of nanocarriers. By encapsulating the active compound, these systems can protect it from degradation, improve its pharmacokinetic profile, and deliver it more efficiently to the target site of action, thereby enhancing its therapeutic potential.

Biosynthesis and Metabolic Pathways

Glycyrrhizin (B1671929) Biosynthetic Pathway in Plants

Monoammonium glycyrrhizinate is the monoammonium salt of glycyrrhizin, the primary active compound in licorice root (Glycyrrhiza species). The biosynthesis of glycyrrhizin is a complex, multi-step process involving several key enzymes and reactions within the plant. researchgate.netoup.com The pathway begins with the cyclization of 2,3-oxidosqualene (B107256) to form the triterpene skeleton, β-amyrin, which then undergoes a series of oxidative and glycosylation reactions. researchgate.netoup.comnih.gov

The initial stages of glycyrrhizin biosynthesis are foundational for the creation of its triterpenoid (B12794562) structure. oup.com The pathway originates from the mevalonate (B85504) (MVA) pathway, which produces farnesyl diphosphate (B83284) (FPP). researchgate.netoup.com Two key enzymes, squalene (B77637) synthase and β-amyrin synthase, are critical at this early stage.

Squalene Synthase (SQS): This enzyme catalyzes the dimerization of two FPP molecules to form squalene. researchgate.netresearchgate.net Squalene synthase is considered a regulatory point in the biosynthesis of triterpenoids. researchgate.net The gene for SQS has been identified and cloned from Glycyrrhiza species, and its overexpression has been studied as a method to increase triterpenoid production. researchgate.netpakbs.org

β-Amyrin Synthase (bAS): Following the formation of squalene, the enzyme squalene epoxidase (SQE) oxidizes it to 2,3-oxidosqualene. oup.comnih.gov This molecule is a crucial precursor for both triterpenes and sterols. oup.comnih.gov The enzyme β-amyrin synthase, an oxidosqualene cyclase (OSC), then specifically catalyzes the cyclization of 2,3-oxidosqualene to produce β-amyrin. researchgate.netoup.com This step is the first committed step in the glycyrrhizin pathway. nih.gov The gene encoding bAS has been functionally isolated and characterized from Glycyrrhiza glabra. oup.comresearchgate.net

After the formation of the β-amyrin skeleton, the pathway proceeds through a series of modifications, primarily site-specific oxidative reactions and subsequent glycosylations, to yield the final glycyrrhizin molecule. researchgate.netoup.com

Oxidative Reactions: The β-amyrin molecule undergoes extensive oxidative tailoring, which is crucial for its functionalization. frontiersin.org These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs). researchgate.netoup.com The key oxidative steps occur at two positions on the β-amyrin ring structure: a two-step oxidation at the C-11 position and a three-step oxidation at the C-30 position. researchgate.netoup.com These sequential oxidations convert β-amyrin into glycyrrhetinic acid, which is the aglycone (non-sugar part) of glycyrrhizin. nih.govoup.com

Glycosyl Transfers: The final step in the biosynthesis is the attachment of sugar moieties to the glycyrrhetinic acid backbone. researchgate.netoup.com This glycosylation is catalyzed by enzymes known as UDP glycosyltransferases (UGTs). researchgate.netoup.com Specifically, two glucuronic acid molecules are sequentially transferred to the C-3 hydroxyl group of glycyrrhetinic acid. researchgate.netoup.com The enzymes CSyGT and UGT73P12 have been identified as responsible for these sequential glucuronosylations, leading to the production of glycyrrhizin. oup.comnih.gov

Cytochrome P450 monooxygenases (CYPs) are a large superfamily of enzymes that play a critical role in the structural diversification of triterpenoids by catalyzing highly specific oxidation reactions. frontiersin.orgbeilstein-journals.org In the glycyrrhizin pathway, members of the CYP88 and CYP72 families are particularly important. researchgate.netfrontiersin.org

CYP88D6 (β-amyrin 11-oxidase): Research has successfully identified CYP88D6 as a key P450 enzyme in the glycyrrhizin pathway. nih.govpnas.org In vitro and in vivo enzymatic assays have demonstrated that CYP88D6 catalyzes the sequential, two-step oxidation of β-amyrin at the C-11 position. nih.govnih.govpnas.org This reaction produces 11-oxo-β-amyrin, a crucial intermediate in the pathway to glycyrrhetinic acid. nih.govpnas.org The expression of the CYP88D6 gene is localized to the roots and stolons of the licorice plant, which corresponds with the sites of glycyrrhizin accumulation. nih.govpnas.org

Other CYPs: Following the action of CYP88D6, another P450 enzyme, CYP72A154 , is responsible for the subsequent three-step oxidation of 11-oxo-β-amyrin at the C-30 position to yield glycyrrhetinic acid. researchgate.netnih.govoup.comoup.com The identification of these specific CYPs has provided significant insight into the molecular mechanisms of triterpenoid biosynthesis and offers tools for metabolic engineering to enhance glycyrrhizin production. nih.govoup.com

Enzyme Abbreviation Function in Glycyrrhizin Biosynthesis Reference
Squalene SynthaseSQSCatalyzes the dimerization of two farnesyl diphosphate (FPP) molecules to form squalene. researchgate.netresearchgate.net
Squalene EpoxidaseSQEOxidizes squalene to form 2,3-oxidosqualene. oup.comnih.gov
β-Amyrin SynthasebASCatalyzes the cyclization of 2,3-oxidosqualene to produce β-amyrin. researchgate.netoup.com
Cytochrome P450 88D6CYP88D6Catalyzes the two-step oxidation of β-amyrin at the C-11 position to form 11-oxo-β-amyrin. nih.govnih.govpnas.org
Cytochrome P450 72A154CYP72A154Catalyzes the three-step oxidation of 11-oxo-β-amyrin at the C-30 position to form glycyrrhetinic acid. researchgate.netnih.govoup.com
UDP GlycosyltransferaseUGTsCatalyze the sequential transfer of two glucuronic acid moieties to the C-3 hydroxyl group of glycyrrhetinic acid. researchgate.netoup.comoup.com

In Vitro and In Vivo Metabolic Transformations of Monoammonium Glycyrrhizinate

Once ingested, monoammonium glycyrrhizinate, like glycyrrhizin, undergoes significant metabolic transformation before it can be absorbed and exert systemic effects. The primary metabolic process is hydrolysis in the gastrointestinal tract.

After oral administration, glycyrrhizin is not readily absorbed in its original form due to its large molecular size and poor bioavailability. wikipedia.org Instead, it is hydrolyzed by intestinal bacteria in the gut. wikipedia.org These bacteria produce β-glucuronidase enzymes that cleave the two sugar moieties (glucuronic acid) from the glycyrrhizin molecule. This enzymatic action transforms glycyrrhizin into its active aglycone, 18β-glycyrrhetinic acid (enoxolone). wikipedia.org

This aglycone, 18β-glycyrrhetinic acid, is then absorbed from the gut into the bloodstream. wikipedia.org In the liver, it is further metabolized into 3β-monoglucuronyl-18β-glycyrrhetinic acid, which circulates in the body before being eliminated primarily via bile. wikipedia.org

Influence on Endogenous Drug-Metabolizing Enzymes and Pathways

The active metabolite of monoammonium glycyrrhizinate, glycyrrhetinic acid, is known to interact with and influence several endogenous enzymes and metabolic pathways. These interactions are central to its biological effects.

Inhibition of 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2): One of the most well-characterized actions of glycyrrhetinic acid is the inhibition of the enzyme 11β-HSD2. patsnap.com This enzyme is responsible for converting active cortisol into its inactive form, cortisone, primarily in the kidneys. patsnap.com By inhibiting this enzyme, glycyrrhetinic acid leads to an increase in local cortisol concentrations, which can potentiate the effects of this endogenous corticosteroid. patsnap.com

Modulation of Cytochrome P450 Enzymes: There is evidence that monoammonium glycyrrhizinate and its metabolites can interfere with the metabolism of other drugs by affecting liver enzymes. patsnap.com Specifically, it may interact with drugs processed by the cytochrome P450 enzyme CYP3A4, potentially altering their plasma concentrations and therapeutic efficacy. patsnap.com

Activation of Nrf-2 Pathway: Some studies suggest that glycyrrhizinate compounds can mitigate intrahepatic inflammation by activating the Nrf-2 pathway. mdpi.comnih.gov This pathway plays a crucial role in the antioxidant defense system of cells, helping to protect them from oxidative stress. mdpi.comnih.gov

Metabolic Process/Interaction Description Key Molecule Involved Reference
Intestinal HydrolysisCleavage of two glucuronic acid molecules from glycyrrhizin by gut bacteria.Glycyrrhizin, 18β-glycyrrhetinic acid wikipedia.org
Enzyme InhibitionInhibition of the enzyme that inactivates cortisol.11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) patsnap.com
Enzyme InteractionPotential alteration of the metabolism of other drugs.Cytochrome P450 3A4 (CYP3A4) patsnap.com
Pathway ActivationActivation of a key cellular antioxidant defense pathway.Nrf-2 Pathway mdpi.comnih.gov

Table of Chemical Compounds Mentioned

Computational Modeling and Simulation in Monoammonium Glycyrrhizinate Research

Molecular Docking and Ligand-Target Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the mechanism of action of monoammonium glycyrrhizinate by predicting its binding affinity and interaction with various biological targets. Research has extensively used molecular docking to explore the interactions of glycyrrhizic acid with proteins implicated in a range of diseases.

For instance, docking studies have investigated GA's potential as an antiviral agent by modeling its interaction with key viral proteins. Studies on SARS-CoV-2 have shown that GA can bind to multiple viral proteins, including the spike glycoprotein (B1211001) and the main protease (Mpro), which are essential for viral entry and replication. nih.gov Similarly, its binding to the epidermal growth factor receptor (EGFR) has been explored in the context of cancer research, with docking calculations helping to correlate anticancer activities with EGFR inhibitory potential. nih.gov In the realm of metabolic diseases, docking simulations have demonstrated that glycyrrhizin (B1671929) exhibits favorable binding energies for targets like PPAR gamma and alpha-amylase, suggesting a potential role in managing diabetes.

Key findings from various molecular docking studies are summarized in the table below, showcasing the predicted binding affinities and the types of interactions observed. These studies consistently highlight the importance of hydrogen bonds and hydrophobic interactions in the stable binding of the ligand to its target proteins.

Target ProteinDisease ContextPredicted Binding Energy (kcal/mol)Key Interacting Residues/Interactions
SARS-CoV-2 Main Protease (Mpro) COVID-19-8.0Hydrogen bonds, Hydrophobic interactions
SARS-CoV-2 Spike Glycoprotein COVID-19FavorableNot specified
Epidermal Growth Factor Receptor (EGFR) CancerFavorable, involving six hydrogen bonds and one charge interactionNot specified
PPAR gamma Diabetes-123.242Not specified
Alpha-amylase Diabetes-98.415Not specified
Cyclooxygenase-2 (COX-2) Inflammation-7.7Tyr385, Tyr348

This table is generated based on data from multiple sources.

Molecular Dynamics Simulations for Conformational Analysis and Interaction Networks

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the physical movements of atoms and molecules over time. For monoammonium glycyrrhizinate, MD simulations provide valuable insights into the stability of the ligand-protein complex, revealing conformational changes and the intricate network of interactions. These simulations can validate the stability of binding modes predicted by docking.

MD simulations running for nanoseconds can track the dynamic behavior of the glycyrrhizic acid-protein complex. Key parameters are analyzed to assess stability:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone atoms from their initial position, indicating the structural stability of the complex. Stable RMSD values over the simulation time suggest a stable binding of the ligand.

Root Mean Square Fluctuation (RMSF): This identifies the flexible regions of the protein by measuring the fluctuation of individual amino acid residues.

Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the ligand and the protein are monitored, as they are critical for the stability of the complex.

For example, MD simulations of GA bound to SARS-CoV-2 proteins have demonstrated the stability of the docked complexes, with persistent hydrogen bonding and hydrophobic interactions observed throughout the simulation period. nih.gov In a study involving a glycyrrhetinic acid hydrogel for drug delivery, molecular dynamics simulations were used to understand the interactions between the gelator (GA) and a model drug, pyrazinamide (B1679903), revealing how these interactions influence drug release. acs.orgnih.govresearchgate.net

Simulation ParameterPurpose in Glycyrrhizic Acid ResearchTypical Findings
Simulation Time To observe the dynamic stability of the ligand-protein complex.Often run for 100 ns or more to ensure convergence.
RMSD To assess the overall structural stability of the protein and ligand.Low and stable RMSD values indicate a stable complex.
RMSF To identify flexible regions of the protein upon ligand binding.Fluctuations in specific loops or domains can indicate conformational changes.
Hydrogen Bonds To quantify a key interaction for binding stability.Consistent formation of multiple hydrogen bonds suggests strong binding.

This table provides a general overview of MD simulation parameters and their relevance.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. sysrevpharm.org These models are used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives.

While specific, published QSAR models for monoammonium glycyrrhizinate are not abundant, the principles of QSAR are highly relevant to the research on its parent compound and its derivatives. Studies have systematically examined the structure-activity relationships of glycyrrhizic acid and its isomers. nih.gov For instance, research on glycyrrhetinic acid derivatives has shown that modifications at specific chemical positions can significantly impact their biological activity. nih.gov These studies lay the groundwork for developing predictive QSAR models.

A typical QSAR study involves:

Data Set Collection: Gathering a series of related compounds with experimentally determined biological activities.

Descriptor Calculation: Calculating various molecular descriptors (e.g., physicochemical, topological, electronic) for each compound.

Model Building: Using statistical methods or machine learning to build a mathematical equation that correlates the descriptors with the activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation sets.

Such models could be used to predict the anti-inflammatory, antiviral, or anticancer potency of novel monoammonium glycyrrhizinate derivatives, accelerating the discovery of new therapeutic agents.

Virtual Screening and Machine Learning Approaches for Ligand Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.com Glycyrrhizic acid itself has been identified as a potential therapeutic agent in several virtual screening campaigns against various disease targets. nih.govresearchgate.net

The integration of machine learning (ML) is revolutionizing virtual screening. nih.gov ML models can be trained on existing data of active and inactive compounds to predict the likelihood of a new molecule being active against a specific target. These models can learn complex patterns that are not easily discernible by traditional methods, making the screening process faster and more accurate.

Approaches in this domain include:

Ligand-Based Virtual Screening: This method uses the knowledge of known active ligands to identify other compounds in a database that have similar properties.

Structure-Based Virtual Screening: This approach uses the 3D structure of the target protein to dock and score candidate ligands from a library.

Machine Learning Models: Algorithms like support vector machines, random forests, and deep neural networks can be trained to classify or predict the activity of compounds based on their molecular fingerprints or descriptors. nih.gov

While specific applications of advanced machine learning models for the discovery of monoammonium glycyrrhizinate-like ligands are still emerging, the general framework holds immense promise for identifying novel compounds from vast chemical spaces with similar or enhanced therapeutic profiles.

Computational Approaches for Predicting Controlled Release Mechanisms

Monoammonium glycyrrhizinate and its parent compound are being explored for their potential in drug delivery systems, owing to their ability to form nanoparticles and hydrogels. mdpi.com Computational modeling plays a key role in understanding and predicting the mechanisms of controlled drug release from these formulations.

Molecular dynamics simulations, for example, can model the interactions between the glycyrrhizic acid-based carrier and the encapsulated drug at an atomic level. A study on a glycyrrhetinic acid supramolecular hydrogel demonstrated through MD simulations how the carboxyl-amide interactions between the GA gelator and the drug pyrazinamide influenced drug encapsulation and pH-responsive release. acs.orgnih.govresearchgate.net These simulations can help predict how changes in the formulation (e.g., pH, concentration) will affect the drug release profile.

Furthermore, mathematical models, including those enhanced by artificial intelligence, can be used to simulate mass transfer and predict release kinetics from a polymeric carrier. scispace.comnih.govnih.gov These models can incorporate various factors such as diffusion, polymer erosion, and drug-polymer interactions to provide a comprehensive prediction of the release profile over time. This predictive capability is crucial for designing drug delivery systems with optimized release characteristics for specific therapeutic applications.

Role in Human-Relevant Preclinical Safety Assessment and Drug Development Pipelines

Before any new drug can be tested in humans, it must undergo rigorous preclinical safety assessment. Computational, or in silico, toxicology methods are increasingly being integrated into the drug development pipeline to predict potential adverse effects early in the process, reducing the reliance on animal testing and saving time and resources.

For monoammonium glycyrrhizinate, computational models can be used to predict its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These predictions are based on the chemical structure of the compound and can provide early warnings about potential liabilities, such as poor absorption, rapid metabolism, or toxicity. While extensive in silico ADMET studies for monoammonium glycyrrhizinate are not widely published, safety assessments have been conducted. A report by the Cosmetic Ingredient Review Expert Panel, which included Ammonium (B1175870) Glycyrrhizate, concluded that it is safe in the current practices of use and concentration in cosmetics, noting it is not expected to be poorly absorbed through the skin and has low toxicity. nih.gov Chronic toxicity studies in rats have also been performed to establish no-observed-adverse-effect levels (NOAEL). researchgate.net

In the broader drug development pipeline, computational approaches like network pharmacology are used to identify the potential targets and mechanisms of action of compounds like diammonium glycyrrhizinate, a related salt. nih.gov By integrating bioinformatics and experimental validation, these methods help to build a comprehensive picture of the drug's biological effects, guiding its development for specific diseases.

Enzyme and Receptor Modulation Studies

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2)

Monoammonium glycyrrhizinate is recognized for its inhibitory action on the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). patsnap.compatsnap.com This enzyme is critical for converting biologically active cortisol into its inactive form, cortisone. patsnap.comscbt.com By inhibiting 11β-HSD2, MAG effectively increases the local concentration and activity of cortisol. patsnap.compatsnap.com

The mechanism of inhibition is competitive, meaning the active component, glycyrrhetinic acid, competes with cortisol for the enzyme's active site. scbt.comnih.gov Prolonged exposure to glycyrrhizic acid has been shown in animal studies to not only inhibit the enzyme's activity but also to suppress the messenger RNA (mRNA) and protein expression of 11β-HSD2. nih.gov This dual action—competitive inhibition and suppression of expression—underlies the compound's significant impact on glucocorticoid metabolism. nih.gov The inhibition of 11β-HSD2 is a key mechanism explaining some of the physiological effects observed with licorice consumption. nih.govresearchgate.net

Modulation of L-Type Calcium Channels (LTCCs)

Monoammonium glycyrrhizinate has been shown to modulate the function of L-Type Calcium Channels (LTCCs), which are crucial for cardiovascular function. nih.govembopress.org In a study involving isolated rat ventricular myocytes, MAG demonstrated a concentration-dependent reduction in L-type calcium currents (ICa-L). nih.gov This inhibitory effect was quantified with a semi-maximal prohibitive concentration (IC50) of 14 μM. nih.gov

The research indicated that MAG not only reduces the peak current but also influences the channel's kinetics. It was observed to shift the current-voltage (I-V) curve of ICa-L upwards and move the activation and inactivation curves to the left. nih.gov These findings suggest that MAG directly interacts with the calcium channels, leading to a decrease in calcium influx into the cells. nih.gov A related compound, Magnesium isoglycyrrhizinate, has also been reported to inhibit ICa-L in a dose-dependent manner. nih.gov

Table 1: Effect of Monoammonium Glycyrrhizinate on L-Type Calcium Current (ICa-L) in Rat Ventricular Myocytes
ParameterFindingSource
Inhibition MechanismConcentration-dependent reduction of ICa-L nih.gov
IC50 Value14 μM nih.gov
Effect on I-V CurveUpward shift nih.gov
Effect on Activation/Inactivation CurvesShift to the left nih.gov

Effects on Alkaline Phosphatase Activity

The effect of monoammonium glycyrrhizinate on alkaline phosphatase (ALP) activity has been investigated in the context of liver function and metabolism. In a study conducted on laying hens, supplementation with MAG in drinking water did not produce a significant effect on the serum activities of aspartate aminotransferase (AST) and alkaline phosphatase (ALP) when compared to the control group (P>0.05). researcherslinks.comresearchgate.net This suggests that under the specific conditions of that study, MAG did not alter the baseline levels of this particular liver enzyme. researcherslinks.com

Interactions with Other Enzymes and Metabolic Regulators

Monoammonium glycyrrhizinate interacts with a variety of other enzymes and metabolic regulators, primarily related to antioxidant defense systems and drug metabolism.

Antioxidant Enzymes: MAG has demonstrated significant antioxidant properties by modulating key enzymes involved in managing oxidative stress. nih.govnih.gov Studies have shown that MAG can enhance the activity of crucial antioxidant enzymes. researcherslinks.com

Superoxide (B77818) Dismutase (SOD): In laying hens, MAG supplementation increased the activity of total superoxide dismutase (T-SOD). researcherslinks.com Similarly, in heat-stressed calf intestinal epithelial cells, MAG significantly increased SOD activity at concentrations of 0.5, 1, and 5 μg/mL. nih.gov

Catalase (CAT): An increase in catalase concentrations was observed in laying hens supplemented with MAG, although the result was not statistically significant (P>0.05). researcherslinks.com

Other Antioxidant Markers: MAG treatment has been shown to increase total antioxidant capacity (T-AOC) and decrease the concentration of malondialdehyde (MDA), a marker of lipid peroxidation. researcherslinks.comnih.gov

Metabolic Regulators and Pathways:

CYP3A4: Monoammonium glycyrrhizinate may interfere with the metabolism of drugs that are substrates for the liver enzyme cytochrome P450 3A4 (CYP3A4). patsnap.com

Nrf2 and GSTT1: In a study on calf intestinal cells, MAG was found to upregulate the expression of antioxidant-related genes, Nuclear factor erythroid 2-related factor 2 (Nrf2) and Glutathione (B108866) S-transferase theta 1 (GSTT1). nih.gov

Heat Shock Proteins (HSPs) and MAPK: The same study showed that MAG downregulated the expression of Mitogen-activated protein kinase (MAPK) and several heat shock proteins (HSP70, HSP90, and HSP27) in response to heat stress. nih.gov

Table 2: Modulation of Antioxidant Enzymes and Metabolic Regulators by Monoammonium Glycyrrhizinate
Enzyme/RegulatorEffectModel SystemSource
Superoxide Dismutase (SOD)Increased activityLaying hens; Calf intestinal cells researcherslinks.comnih.gov
Catalase (CAT)Increased activity (not significant in one study)Laying hens researcherslinks.com
Malondialdehyde (MDA)Decreased concentrationLaying hens; Calf intestinal cells researcherslinks.comnih.gov
CYP3A4Potential interference with metabolismGeneral drug interaction profile patsnap.com
Nrf2Upregulated expressionCalf intestinal cells nih.gov
GSTT1Upregulated expressionCalf intestinal cells nih.gov
MAPK, HSP70, HSP90, HSP27Downregulated expressionCalf intestinal cells nih.gov

Interactions with Co Administered Compounds and Biological Molecules

Synergistic or Modulatory Effects with Other Phytochemicals (e.g., Quercetin)

The combination of monoammonium glycyrrhizinate with other phytochemicals, such as the flavonoid quercetin (B1663063), has been explored for therapeutic applications. Research has focused on formulating gels containing both quercetin and monoammonium glycyrrhizinate for the treatment of mouth ulcers. ijpsr.com Quercetin is known to inhibit Helicobacter pylori, a bacterium linked to recurrent aphthous stomatitis, while monoammonium glycyrrhizinate possesses its own antimicrobial properties against both gram-positive and gram-negative bacteria. ijpsr.com The objective of combining these two compounds is to leverage their respective properties for a more effective treatment. ijpsr.com While this formulation suggests a synergistic or additive effect in a clinical application, detailed studies on the specific molecular interactions and synergistic mechanisms between monoammonium glycyrrhizinate and quercetin are an area for further investigation.

Combinational Studies with Amino Acids (e.g., Cysteine Hydrochloride, Methionine, DL-Carnitine-HCL)

Monoammonium glycyrrhizinate has been studied in combination with various amino acids, most notably cysteine hydrochloride. This combination has demonstrated significant protective effects against drug-induced liver injury.

Cysteine Hydrochloride: The combination of monoammonium glycyrrhizinate and cysteine hydrochloride (MG-CH) has been shown to provide a therapeutic effect against acetaminophen-induced drug-induced liver injury (DILI). oup.com Studies in mice revealed that pretreatment with MG-CH significantly mitigated hepatic injury, as evidenced by decreased levels of liver enzymes such as ALT, AST, ALP, and LDH. oup.comresearchgate.net The protective mechanism is linked to the inhibition of oxidative stress and the activation of the Keap1/Nrf2/ARE pathway. oup.com Specifically, the combination was found to decrease hepatic reactive oxygen species (ROS) and malondialdehyde (MDA) content while increasing the levels of glutathione (B108866) (GSH) and glutathione peroxidase (GSH-PX) activity. oup.com Research has indicated that the combination of MG-CH is more effective than either monoammonium glycyrrhizinate or cysteine hydrochloride administered alone. oup.com Further studies on lipopolysaccharide/d-galactosamine-induced acute liver injury found that an optimal therapeutic effect was achieved with a 2:1 ratio of monoammonium glycyrrhizinate to cysteine hydrochloride. researchgate.netnih.gov This combination was shown to promote the nuclear accumulation and transcriptional activity of Nrf2, which is dependent on the monoammonium glycyrrhizinate component. nih.gov

Methionine and Glycine: A combination of monoammonium glycyrrhizinate, glycine, and DL-methionine has been evaluated for the treatment of mild alopecia areata. researchgate.net While the study explored the clinical efficacy of this combination, detailed information regarding the specific chemical interactions between monoammonium glycyrrhizinate and methionine at a molecular level was not the primary focus. researchgate.net

Below is an interactive data table summarizing the findings of combinational studies with cysteine hydrochloride.

Co-Administered CompoundModel/ConditionKey FindingsProtective MechanismReference
Cysteine HydrochlorideAcetaminophen-induced liver injury in micePretreatment with MG-CH significantly alleviated hepatic injury and decreased liver enzyme activities (ALT, AST, ALP, LDH).Inhibits oxidative stress, activates Keap1/Nrf2/ARE pathway, decreases ROS and MDA, increases GSH and GSH-PX. oup.comresearchgate.net
Cysteine HydrochlorideLipopolysaccharide/d-galactosamine-induced acute liver injury in miceOptimal therapeutic effect at a 2:1 ratio (MG:CH), increased survival, decreased ALT and AST, improved hepatic pathology.Attenuated oxidative stress and inflammation, promoted nuclear accumulation and transcriptional activity of Nrf2. researchgate.netnih.gov

Interactions with Phenolic Compounds (e.g., Methoxycinnamic Acid)

Specific research detailing the direct molecular interactions between monoammonium glycyrrhizinate and methoxycinnamic acid is not extensively available in the reviewed literature. However, the broader context of interactions between saponins (B1172615) and phenolic compounds is an area of active research, given their frequent co-occurrence in plant extracts. Such interactions can influence the bioavailability, stability, and biological activity of the individual compounds. Further studies are required to elucidate the specific nature of any potential interactions between monoammonium glycyrrhizinate and phenolic compounds like methoxycinnamic acid.

Molecular Complex Formation with Other Saponins (e.g., Alphahederin, Hederasaponin C)

Research has demonstrated that monoammonium glycyrrhizinate can form molecular complexes with other triterpene glycosides, specifically alpha-hederin (B1665267) and hederasaponin C, which are saponins found in ivy. researchgate.net These molecular complexes have been successfully prepared and investigated using FT-IR and UV spectroscopy. researchgate.net The studies revealed that monoammonium glycyrrhizinate forms complexes with both alpha-hederin and hederasaponin C in a 1:1 molar ratio. researchgate.net The formation of these complexes suggests specific intermolecular interactions that could potentially modify the physicochemical properties and biological activities of the individual saponins. researchgate.net

Protein Binding Interactions (e.g., Bovine Serum Albumin)

The interaction of monoammonium glycyrrhizinate with proteins, particularly serum albumins, has been a subject of detailed investigation. Bovine serum albumin (BSA) is often used as a model protein for these studies.

The interaction between monoammonium glycyrrhizinate and bovine serum albumin has been studied using fluorescence and absorption spectroscopy. nih.gov These studies have shown that monoammonium glycyrrhizinate can quench the intrinsic fluorescence of BSA. nih.govnih.gov The mechanism of this fluorescence quenching has been identified as a static quenching process, which indicates the formation of a complex between monoammonium glycyrrhizinate and BSA. nih.gov

Thermodynamic analysis of the interaction has been performed to understand the binding forces involved. The calculated thermodynamic parameters (ΔH°, ΔG°, ΔS°) suggest that electrostatic forces are the primary drivers of the binding interaction between monoammonium glycyrrhizinate and bovine serum albumin. nih.govnih.gov

Furthermore, these binding studies have allowed for the determination of the number of binding sites (n) and the apparent binding constant (K). nih.gov The binding also leads to conformational changes in the bovine serum albumin molecule, as indicated by synchronous fluorescence spectra and UV-vis absorption spectra. nih.govscispace.com Using the Förster theory of non-radiation energy transfer, the distance (r) between the donor (BSA) and the acceptor (monoammonium glycyrrhizinate) has also been calculated. nih.gov

The following interactive data table summarizes the key parameters of the interaction between monoammonium glycyrrhizinate and bovine serum albumin.

ParameterMethod of DeterminationFindingImplicationReference
Quenching MechanismFluorescence SpectroscopyStatic quenchingFormation of a ground-state complex between monoammonium glycyrrhizinate and BSA. nih.gov
Binding ForcesThermodynamic Analysis (ΔH°, ΔG°, ΔS°)Primarily electrostatic forcesThe interaction is driven by charge-based attractions. nih.gov
Binding Constant (K) and Number of Binding Sites (n)Fluorescence Quenching MethodSpecific values determinedQuantifies the affinity and stoichiometry of the binding. nih.gov
Conformational Changes in BSASynchronous Fluorescence and UV-vis Absorption SpectraChanges in the protein's conformation upon bindingThe interaction alters the microenvironment of the protein's fluorophores. nih.govscispace.com
Binding Distance (r)Förster Theory of Non-radiation Energy TransferCalculated distance between donor (BSA) and acceptor (MAG)Provides insight into the proximity of the binding site to specific amino acid residues. nih.gov

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of MAG in experimental samples?

  • Methodology : Use spectroscopic techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) to validate the molecular structure (C42H65NO16, MW: 839.97) . Compare retention times and UV spectra with certified reference standards (e.g., HPLC≥98% purity) to ensure consistency .

Q. What analytical methods are recommended for assessing MAG purity in pharmacological studies?

  • Methodology : Employ reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 254 nm. Use a C18 column and a mobile phase of acetonitrile:water (acidified with 0.1% trifluoroacetic acid) in gradient elution mode. Purity thresholds should exceed 98% for pharmacological applications .

Q. What solvents are optimal for dissolving MAG in in vitro assays?

  • Methodology : MAG is soluble in polar solvents such as 50% ethanol (v/v), aqueous ammonia, and glacial acetic acid. For cell-based studies, pre-dissolve MAG in 50% ethanol and dilute with culture media to avoid cytotoxicity .

Q. Which in vitro models are validated for studying MAG’s antiviral activity?

  • Methodology : Use viral plaque reduction assays in Vero or HEK293 cells infected with herpes simplex virus (HSV) or hepatitis B virus (HBV). Measure viral load via qPCR and assess cell viability with MTT assays .

Advanced Research Questions

Q. How should researchers design dose-response experiments to evaluate MAG’s inhibition of 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2)?

  • Methodology :

Enzyme activity assays : Use recombinant 11β-HSD2 expressed in HEK293 cells. Incubate with cortisone (substrate) and MAG (0.1–100 µM) for 24 hours. Quantify cortisol production via ELISA .

Gene expression analysis : Perform RT-qPCR to measure 11β-HSD2 mRNA levels in MAG-treated vs. control cells .

Statistical rigor : Include positive controls (e.g., carbenoxolone) and triplicate replicates to ensure reproducibility.

Q. How can conflicting data on MAG’s anti-inflammatory efficacy be resolved?

  • Methodology :

  • Meta-analysis : Aggregate data from studies using MAG ≥98% purity and standardized models (e.g., LPS-induced RAW264.7 macrophages). Exclude outliers with impurities (e.g., glycyrrhetinic acid) that may skew results .
  • Dose standardization : Report MAG concentrations in molar units (µM/mM) rather than weight/volume to account for molecular weight variations .

Q. What strategies are effective for isolating and characterizing MAG-related impurities?

  • Methodology :

Impurity profiling : Use RP-HPLC with a C8 column and a gradient of methanol:0.1% phosphoric acid. Detect impurities at 210 nm and characterize via LC-MS/MS .

Structural identification : Compare MS/MS fragmentation patterns with databases for glycyrrhizin derivatives (e.g., glycyrrhetinic acid, liquiritin) .

Q. How does MAG’s stability vary under different storage conditions?

  • Methodology :

  • Accelerated stability testing : Store MAG at 4°C (short-term) and -20°C (long-term) in amber vials. Assess degradation via HPLC every 3 months. Stability is pH-dependent; avoid solutions with pH >8.0 .

Q. What experimental controls are critical when studying MAG’s role in vaccine adjuvant formulations?

  • Methodology :

  • Negative controls : Use adjuvant-free formulations to distinguish MAG-specific immune effects from antigen-driven responses.
  • Platelet activation assays : Monitor platelet aggregation and thromboxane B2 levels to rule out thrombotic risks observed in vaccine studies (e.g., ChAdOx1 trials) .

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